Product packaging for Epoxy-4-vinylcyclohexene(Cat. No.:CAS No. 5116-65-4)

Epoxy-4-vinylcyclohexene

Cat. No.: B1209887
CAS No.: 5116-65-4
M. Wt: 124.18 g/mol
InChI Key: OLKHRYQRCJLWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Epoxy-4-vinylcyclohexene (B83635) within the Realm of Cyclic Epoxide Chemistry

This compound, also known by synonyms such as 1,2-Epoxy-4-vinylcyclohexane (B86537) and 4-Vinyl-1-cyclohexene 1,2-epoxide, is a reactive cyclic epoxide that holds a significant position in the field of polymer chemistry. sigmaaldrich.comkrackeler.com It belongs to the broader class of cycloaliphatic epoxides, which are characterized by an epoxy group attached to a cycloaliphatic ring. nih.govradtech.org Unlike many common epoxy resins derived from the condensation of bisphenol A and epichlorohydrin, cycloaliphatic epoxides are typically synthesized through the peroxidation of aliphatic alkenes. nih.gov This distinction in their synthesis route results in molecules free of aromatic groups and chloride, which contributes to their desirable properties like good weather and UV resistance. nih.gov

The structure of this compound is unique due to the presence of both a reactive epoxide ring and a vinyl group attached to the cyclohexane (B81311) backbone. ontosight.aitetrawill.com This dual functionality makes it a versatile monomer for various polymerization reactions. sigmaaldrich.comkrackeler.comontosight.ai The epoxide group can undergo ring-opening polymerization, a characteristic reaction of epoxides, to form thermosetting and thermoplastic polymers. sigmaaldrich.comkrackeler.com Simultaneously, the vinyl group provides an additional site for cross-linking, which can enhance the mechanical properties of the resulting materials. ontosight.ai Its chemical formula is C8H12O, and it exists as a colorless liquid. sigmaaldrich.comontosight.aisigmaaldrich.com

The reactivity of cycloaliphatic epoxides like this compound can present challenges in curing reactions. Achieving complete curing often requires specific conditions, such as elevated temperatures, due to the inherent difficulty of nucleophilic attack on the cycloaliphatic epoxy ring. acs.org

Significance of this compound in Contemporary Chemical Synthesis and Materials Science Research

This compound is a crucial building block in modern chemical synthesis and materials science, primarily serving as a monomer and a chemical intermediate. sigmaaldrich.comkrackeler.comtexas.gov Its utility stems from its dual reactivity, which allows for the creation of polymers with tailored properties. sigmaaldrich.comkrackeler.comontosight.ai

In materials science, it is extensively used in the formulation of high-performance polymers. Key applications include:

Protective Coatings: It is a component in protective coatings for industrial surfaces due to the resulting polymer's durability and resistance. sigmaaldrich.comkrackeler.com

High-Performance Adhesives: Its role in producing strong adhesives is vital in sectors like automotive and aerospace. sigmaaldrich.comkrackeler.com

Fiber-Reinforced Composites: It serves as a matrix material, enhancing the mechanical strength and thermal stability of composites. sigmaaldrich.comkrackeler.com

Reactive Diluent: It is used as a reactive diluent in other epoxy resin systems, helping to improve the flexibility and toughness of the final cured product. ontosight.ainih.govnih.gov

Furthermore, research has explored its potential in biomedical applications. Its biocompatibility and ability to form hydrogels make it a candidate for use in drug delivery systems and tissue engineering scaffolds. sigmaaldrich.comkrackeler.com

The compound is also a precursor to 4-vinylcyclohexene (B86511) dioxide (VCD), another significant diepoxide used in the production of epoxy resins. texas.govwikipedia.orgwikipedia.org The synthesis of this compound typically involves the epoxidation of 4-vinylcyclohexene. ontosight.ai

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Appearance Colorless liquid
Boiling Point 169 °C
Density 0.952 g/mL at 25 °C
Refractive Index n20/D 1.469

Note: The values presented in this table are based on available literature and may vary slightly depending on the source. sigmaaldrich.comkrackeler.com

The following table details some of the research findings related to the application of cycloaliphatic epoxides, including derivatives and related compounds of this compound.

Research AreaFindings
Curing Behavior Cycloaliphatic epoxies can be cured with active ester hardeners at temperatures around 150 °C to form a thermosetting resin. The curing process is influenced by catalyst volatilization and reactivity. acs.org
Flame Retardancy Phosphorus-containing difunctional cycloaliphatic epoxides have been synthesized to create flame-retardant epoxy systems with high dielectric performance for electronic packaging. nih.gov
Composite Insulators Studies on the interface of cycloaliphatic epoxy resin and silicone rubber composite insulators show that interface degradation is a key factor in insulation performance decrease. researchgate.net
Toughening of Resins Polyols can be used in cationic UV coatings with cycloaliphatic epoxides to improve flexibility and cure rate. Transesterification of cycloaliphatic epoxy esters with polyols can produce tougher resins. radtech.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1209887 Epoxy-4-vinylcyclohexene CAS No. 5116-65-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5116-65-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-cyclohex-3-en-1-yloxirane

InChI

InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-2,7-8H,3-6H2

InChI Key

OLKHRYQRCJLWLL-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)C2CO2

Canonical SMILES

C1CC(CC=C1)C2CO2

Other CAS No.

11094-48-7

Synonyms

1,2-epoxy-4-vinylcyclohexane
1,2-VCHE
vinylcyclohexane 1,2-monoepoxide

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Epoxy 4 Vinylcyclohexene

Precursor Compounds and Their Derivation (e.g., 4-Vinylcyclohexene)

The principal precursor for epoxy-4-vinylcyclohexene (B83635) is 4-vinylcyclohexene (B86511) (VCH). This compound is a colorless liquid and serves as a crucial building block in the synthesis of various chemicals, including the target epoxide. wikipedia.org

Synthesis of 4-Vinylcyclohexene via Catalytic Dimerization

The industrial production of 4-vinylcyclohexene is achieved through the catalytic dimerization of 1,3-butadiene (B125203). wikipedia.orgsmolecule.com This process is a Diels-Alder reaction, a [4+2] cycloaddition, that is typically conducted at elevated temperatures and pressures. smolecule.comresearchgate.net

The reaction conditions for the catalytic dimerization of 1,3-butadiene to 4-vinylcyclohexene can be summarized as follows:

ParameterRangeOptimal ConditionsCatalyst Systems
Temperature110–425 °C wikipedia.orgsmolecule.com130–160 °C smolecule.comSilicon carbide with copper or chromium salts wikipedia.orgsmolecule.com
Pressure1.3–100 MPa wikipedia.orgsmolecule.com20–35 bar google.comLow- or zero-valent nickel with phosphite (B83602) or phosphine (B1218219) ligands researchgate.net
CatalystVarious-Iron complexes researchgate.net
CatalystVarious-Aluminosilicates (e.g., zeolites) with Cu(I) ions google.com
CatalystVarious-Elemental sulfur or mercaptans google.com

The choice of catalyst plays a crucial role in the selectivity and efficiency of the dimerization process, influencing the yield of 4-vinylcyclohexene over other potential byproducts like 1,5-cyclooctadiene. wikipedia.orgresearchgate.net For instance, the use of elemental sulfur or mercaptans as catalysts has been shown to increase the yield of 4-vinylcyclohexene while reducing polymer formation. google.com

Structural Characteristics of 4-Vinylcyclohexene Relevant to Epoxidation

4-Vinylcyclohexene possesses two distinct sites of unsaturation that are susceptible to epoxidation: the double bond within the cyclohexene (B86901) ring and the vinyl group attached to it. The reactivity of these two sites differs, which allows for selective epoxidation under specific reaction conditions. The double bond in the cyclohexene ring is generally more electron-rich and thus more reactive towards electrophilic epoxidizing agents compared to the vinyl group. This difference in reactivity is a key factor in developing selective epoxidation strategies.

Epoxidation Pathways for this compound Synthesis

The conversion of 4-vinylcyclohexene to this compound is achieved through epoxidation, a reaction that introduces an epoxide functional group. This can be accomplished using various oxidizing agents and catalytic systems.

Catalytic Epoxidation with Peracids and Oxidizing Agents

A common method for the epoxidation of 4-vinylcyclohexene involves the use of peracids, such as peroxyacetic acid or peroxybenzoic acid. wikipedia.orgnih.gov These reactions are often carried out in an inert solvent. nih.gov Other oxidizing agents, including hydrogen peroxide in the presence of a suitable catalyst, can also be employed. sci-hub.se For example, hydrotalcite has been shown to catalyze the epoxidation of olefins using hydrogen peroxide and an amide. sci-hub.se

The reaction can lead to the formation of different epoxide products, including 4-vinyl-1,2-epoxycyclohexane (also known as 1,2-epoxy-4-vinylcyclohexane (B86537) or vinylcyclohexene (B1617736) oxide) and 4-(1,2-epoxyethyl)cyclohexene (also known as 7,8-epoxy-4-vinylcyclohexene). nih.govnih.govnih.gov In some cases, a diepoxide, 4-(1,2-epoxyethyl)-1,2-epoxycyclohexane (vinylcyclohexene dioxide), can also be formed. nih.gov

A specific example of epoxidation is the reaction of 4-vinylcyclohexene with sodium hypochlorite (B82951) in the presence of dilute sulfuric acid, followed by treatment with sodium bisulfite under alkaline conditions to yield 4-vinylcyclohexene dioxide. google.com

Selective Epoxidation Strategies for the Vinyl and Cyclohexene Moieties

The selective epoxidation of either the cyclohexene ring double bond or the external vinyl group is a significant area of research. The higher electron density of the endocyclic double bond generally leads to the preferential formation of 4-vinyl-1,2-epoxycyclohexane. nih.gov

Studies using various catalytic systems have demonstrated the ability to control the selectivity of the epoxidation. For instance, the use of a cobalt(II) complex of calix google.compyrrole as a catalyst for the epoxidation of 4-vinylcyclohexene resulted in the formation of 1,2-epoxy-4-vinylcyclohexane with a high selectivity of 86%. nacatsoc.org Similarly, epoxidation catalyzed by hydrotalcite with hydrogen peroxide and propionamide (B166681) showed a 97% selectivity for the 1,2-epoxide. sci-hub.se

The formation of 4-vinyl-1,2-epoxycyclohexane is often the major pathway observed in metabolic studies as well. For example, human hepatic microsomes metabolize 4-vinylcyclohexene primarily to VCH-1,2-epoxide, with the formation of VCH-7,8-epoxide being significantly lower. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly or "green" methods for the synthesis of epoxides. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

One such approach involves the use of ionic liquids as catalysts or reaction media. For instance, the synthesis of cyclic carbonates from 4-vinyl-1-cyclohexene-1,2-epoxide and carbon dioxide has been investigated using ionic liquids as catalysts in a solvent-free system. researchgate.net Another green strategy is the use of hydrogen peroxide as a "clean" oxidant, as its only byproduct is water. bath.ac.uk The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is another key aspect of green chemistry in this field. sci-hub.seresearchtrends.net

For example, a biphasic reaction system for the hydrosilylation of 1,2-epoxy-4-vinylcyclohexane has been developed using a rhodium complex immobilized in a phosphonium (B103445) ionic liquid, allowing for easy catalyst separation and reuse. researchtrends.net Furthermore, the use of tungsten polyoxometalate catalysts for solvent-free epoxidation with hydrogen peroxide represents another advancement in sustainable synthesis. bath.ac.uk

Advanced Catalytic Systems for this compound Production

The synthesis of this compound, primarily through the epoxidation of 4-vinylcyclohexene, is highly dependent on the catalytic system employed. ontosight.ai The choice of catalyst influences not only the reaction rate but also the selectivity towards the desired 1,2-epoxidation product over potential side-reactions involving the second double bond. google.com Advanced catalytic systems are broadly categorized into homogeneous and heterogeneous approaches, each offering distinct advantages.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, are pivotal in various transformations involving this compound, particularly in its reaction with carbon dioxide (CO₂) to form cyclic carbonates. These reactions are notable for their atom efficiency. rug.nl

A prominent class of homogeneous catalysts for this conversion are ionic liquids (ILs). researchgate.net For instance, 1-alkylmethylimidazolium salts have been effectively used as catalysts for the cycloaddition of CO₂ to 4-vinyl-1-cyclohexene-1,2-epoxide (VCHO) without the need for a solvent. researchgate.net The catalytic activity is influenced by the structure of the IL, with bulkier alkyl chains on the cation and more nucleophilic anions (like Br⁻) showing enhanced reactivity. researchgate.net Halide-rich ILs are particularly effective as the halide anion can nucleophilically open the epoxide ring, a key step in the catalytic cycle. researchgate.net

Another effective homogeneous system involves a binary catalyst of metaboric acid (HBO₂) and tetrabutylammonium (B224687) bromide (TBAB). This system demonstrated high efficiency in the cycloaddition reaction between 4-vinylcyclohexene oxide and CO₂, achieving a 96% yield under optimized, solvent-free conditions. arkat-usa.org The synergy between HBO₂ and TBAB was found to be crucial, as using either component alone resulted in significantly lower yields or the formation of polymers. arkat-usa.org

Iron-based complexes, such as iron pyridylamino-bis(phenolate) complexes, also serve as effective bifunctional homogeneous catalysts. rug.nl These systems typically include a Lewis acid component to activate the epoxide and a nucleophile to initiate ring-opening. rug.nl The addition of a co-catalyst, like an organic halide, can significantly reduce the amount of the iron complex needed to achieve high conversion rates. rug.nl The selectivity of the reaction towards either cyclic carbonate or polycarbonate can be controlled by adjusting the ratio of the catalyst to the co-catalyst. rug.nl

Table 1: Selected Homogeneous Catalytic Systems for Reactions of this compound

Catalyst SystemReactantsKey Reaction ConditionsYield/ConversionReference
Metaboric acid (HBO₂) / Tetrabutylammonium bromide (TBAB)4-vinylcyclohexene oxide, CO₂140 °C, 14 bar CO₂, 5 hours, solvent-free96% Yield arkat-usa.org
Iron pyridylamino-bis(phenolate) / NBu₄BrCyclohexene oxide, CO₂60 °C, 80 bar CO₂, 18 hours95% Conversion, >99% Selectivity for cyclic carbonate rug.nl
Imidazolium-based Ionic Liquids4-vinyl-1-cyclohexene-1,2-epoxide, CO₂Solvent-free, optimized temperature and pressureHigh Conversion (specifics vary with IL structure) researchgate.net
Ammonium (B1175870) Zincates ([TBA]₂[ZnBr₄])4-vinylcyclohexene dioxide, CO₂Room temp, 0.2 MPa CO₂78% Conversion, selective for mono-carbonate frontiersin.org

Heterogeneous Catalysis and Immobilized Systems

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recyclability. rsc.orgresearchgate.net Several systems have been developed for reactions involving this compound.

For the epoxidation of 4-vinylcyclohexene, a polybenzimidazole-supported molybdenum(VI) catalyst (PBI.Mo) has been utilized with tert-butylhydroperoxide (t-BHP) as the oxidant, achieving moderate to good yields (50–70%). researchgate.net The immobilization of the active catalytic species on a solid support is a key strategy in developing robust heterogeneous catalysts. researchgate.net

In the context of derivatizing the vinyl group, single-atom catalysts (SACs) have shown remarkable activity and selectivity. A heterogeneous catalyst prepared by decorating alumina (B75360) nanorods with single platinum atoms efficiently catalyzes the hydrosilylation of the vinyl group on 1,2-epoxy-4-vinylcyclohexene. researchgate.netacs.org This system is notable for its high turnover numbers and its tolerance of the sensitive epoxy ring, which is prone to ring-opening reactions. researchgate.netacs.org The catalyst demonstrates significantly higher activity compared to related platinum nanoparticles. acs.org

Another approach involves immobilizing platinum nanocatalysts on superparamagnetic silica (B1680970) supports modified with multi-carboxyl linkers like EDTA or DTPA. rsc.org These magnetically recyclable catalysts have been successfully applied to the hydrosilylation of 1,2-epoxy-4-vinylcyclohexene with methyldichlorosilane, achieving near-quantitative yields (99%). rsc.org The magnetic core simplifies the separation process, enhancing the catalyst's reusability. rsc.org

Table 2: Heterogeneous Catalysts in Reactions of this compound

Catalyst SystemReaction TypeKey FeaturesYieldReference
Single Atom Platinum on Alumina Nanorods (Pt-SAC)Hydrosilylation of vinyl groupHigh activity and selectivity, tolerates epoxy ring.High Yield acs.org
Fe₃O₄@SiO₂-EDTA@PtHydrosilylation of vinyl groupMagnetically recyclable, high reusability.99% rsc.org
Polybenzimidazole-supported Mo(VI) (PBI.Mo)Epoxidation of 4-vinylcyclohexeneImmobilized catalyst using t-BHP oxidant.50-70% researchgate.net

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity in the synthesis of this compound and its derivatives. Key parameters that are typically adjusted include temperature, pressure, reaction time, and the molar ratio of reactants and catalysts.

In the epoxidation of 4-vinylcyclohexene (4-VCH) using peroxyacetic acid, a study found that simultaneously adding sodium carbonate with the oxidant to maintain a weakly acidic system favored an increased product yield. researchgate.net Further optimization of reaction time, temperature, and reactant ratios led to an 85% yield and 99% purity of 1,2-epoxide-4-vinyl-cyclohexene under specific conditions: a reaction temperature of 45°C and a reaction time of 2.0 hours. researchgate.net

For the cycloaddition of CO₂ to 4-vinylcyclohexene oxide catalyzed by a metaboric acid/tetrabutylammonium bromide system, a systematic optimization of catalyst dosage, temperature, pressure, and reaction time was performed. arkat-usa.org The highest yield (96%) was achieved at 140 °C and 14 bar CO₂ pressure over 5 hours. arkat-usa.org Similarly, in the epoxidation of cyclohexene (a related substrate), reaction conversion was found to increase with higher temperatures and a greater H₂O₂/cyclohexene molar ratio, while selectivity for the epoxide product increased at lower temperatures. researchgate.net This highlights the often-delicate balance required to achieve both high conversion and high selectivity.

Derivatization Reactions of this compound

The bifunctional nature of this compound, possessing both a reactive epoxide ring and a vinyl group, allows for a range of selective derivatization reactions. ontosight.aiscbt.com This versatility makes it a valuable intermediate in synthetic chemistry.

Functionalization via the Remaining Vinyl Group

The vinyl group provides a site for further chemical modification, often while preserving the epoxide ring for subsequent reactions. A key reaction is hydrosilylation, which creates C-Si bonds. researchgate.net Heterogeneous single-atom platinum catalysts have been shown to be highly effective for the hydrosilylation of the vinyl group in 1,2-epoxy-4-vinylcyclohexene, proceeding with high yields. acs.org This reaction is particularly noteworthy because the catalyst system tolerates the sensitive epoxy ring, preventing unwanted ring-opening. researchgate.netacs.org Magnetically separable platinum nanocatalysts have also been used to achieve this transformation with near-quantitative yields. rsc.org

The vinyl group is also amenable to other transformations. For example, in polymers derived from related structures, the pending vinyl groups can undergo post-polymerization modification via thiol-ene click reactions. rug.nlacs.org This was demonstrated by reacting a poly(vinylcyclohexene carbonate) with 1,3-propanedithiol, which resulted in a cross-linked polymer with significantly altered material properties. rug.nl

Ring-Opening Functionalization with Specific Nucleophiles

The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. scbt.comchemistrysteps.com This reactivity can be harnessed with a wide variety of nucleophiles under either basic or acidic conditions.

Under basic or neutral conditions, strong nucleophiles such as hydroxides, alkoxides, thiols, cyanides, Grignard reagents, and lithium aluminum hydride (LiAlH₄) attack the epoxide. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide, resulting in inversion of stereochemistry at that center. masterorganicchemistry.com The product is an anti-diol or a related functionalized alcohol after a workup step. chemistrysteps.com

In the presence of an acid catalyst, even weak nucleophiles like water or alcohols can open the ring. libretexts.org The mechanism is considered to be between SN1 and SN2. chemistrysteps.com The acid protonates the epoxide oxygen, making it a better leaving group and activating the ring. The nucleophile then attacks the more substituted carbon atom. chemistrysteps.comlibretexts.org

A significant ring-opening reaction is the cycloaddition of carbon dioxide, which is often catalyzed by homogeneous systems like ionic liquids or metal complexes. researchgate.netarkat-usa.org This reaction typically involves nucleophilic attack on the epoxide by a co-catalyst (e.g., a bromide ion), followed by insertion of CO₂ into the resulting metal-alkoxide bond and subsequent ring-closure to yield a cyclic carbonate. rug.nlresearchgate.net The difference in reactivity between the internal epoxide and a terminal epoxide can be exploited for selective reactions. For instance, in 4-vinylcyclohexene dioxide, reaction with CO₂ using an ammonium zincate catalyst at room temperature selectively forms the cyclic carbonate at the less substituted, exocyclic epoxide. frontiersin.org

Chemical Reactivity and Mechanistic Investigations of Epoxy 4 Vinylcyclohexene

Ring-Opening Reactions of the Epoxide Moiety

The opening of the strained epoxide ring is the most characteristic reaction of Epoxy-4-vinylcyclohexene (B83635), proceeding through different mechanisms depending on the reaction conditions. These reactions are fundamental to its use in polymer chemistry. sigmaaldrich.comscbt.com

Under basic or neutral conditions, the ring-opening of this compound occurs via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org A variety of nucleophiles, including hydroxides, alkoxides, amines, and carbanions, can initiate this reaction. smolecule.comlibretexts.org The nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate, which is subsequently protonated.

A key aspect of this mechanism is its regioselectivity. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (C2) of the epoxide ring. smolecule.comlibretexts.org For example, hydrolysis under basic conditions yields 4-vinylcyclohexane-1,2-diol with a trans configuration, a direct consequence of the backside attack characteristic of the SN2 mechanism. smolecule.comlibretexts.org

Table 1: Nucleophilic Ring-Opening Reactions

Nucleophile Product Type Mechanism Regioselectivity
Hydroxide (OH⁻) Diol SN2 Attack at the less substituted carbon smolecule.comlibretexts.org
Alcohols (ROH) Ether-alcohol SN2 Attack at the less substituted carbon smolecule.comlibretexts.org

In the presence of acidic catalysts, this compound undergoes cationic ring-opening polymerization, a process widely used for producing crosslinked polymers and epoxy resins. smolecule.comactascientific.com This process is often initiated by UV irradiation in the presence of a photoinitiator. mdpi.com

Common initiators include onium salts such as diaryliodonium (Ar₂I⁺X⁻) and triarylsulfonium (Ar₃S⁺X⁻) salts. mdpi.comacs.org Upon photolysis, these salts generate a superacid (a strong Brønsted acid like HBF₄, HPF₆, or HSbF₆), which then protonates the epoxide oxygen. acs.org This protonation activates the ring towards nucleophilic attack by another monomer unit, propagating the polymerization chain. The reactivity is influenced by the nature of the counter-anion (X⁻); for instance, salts with SbF₆⁻ anions generally lead to higher polymerization rates than those with PF₆⁻ anions. mdpi.com

Table 2: Initiators and Accelerators for Cationic Polymerization of this compound

Class Example(s) Role Mechanism of Action
Photoinitiator Diaryliodonium salts, Triarylsulfonium salts Cationic initiator Generates a strong Brønsted acid upon UV irradiation to protonate the epoxide. acs.org
Accelerator Benzyl (B1604629) alcohol Rate enhancer Participates in the activated monomer mechanism, increasing polymerization rate. google.com

| Photosensitizer | 9-Anthracenemethanol (B72535), Pyrene, N-vinylcarbazole | Efficiency enhancer | Absorbs light and transfers energy to the onium salt initiator, generating cations. mdpi.com |

The reactivity of this compound can be tuned by substituents, either on the compound itself or on catalysts used in its reactions. In copolymerization reactions with cyclic anhydrides, the structure of the catalyst ligand plays a crucial role. For instance, in the copolymerization of phthalic anhydride (B1165640) and 4-vinylcyclohexene (B86511) oxide using salophen chromium(III) complexes, decreasing the electron-donating character of substituents on the salicylaldehyde (B1680747) moieties of the ligand (in the order OMe < tBu < H) leads to an increase in the catalyst's activity. rsc.org

Similarly, the nature of the epoxide's substituents significantly affects its reactivity in other transformations. When reacting with carbon dioxide in the presence of ionic liquid catalysts to form cyclic carbonates, the structure of the ionic liquid's cation and the nucleophilicity of its anion influence the conversion efficiency. researchgate.net Computational studies on the reaction of various vinylcyclohexene (B1617736) derivatives with hypochlorous acid show that electron-donating groups (like –CH₃) and electron-withdrawing groups (like –CHO) direct the reaction towards the double bond closer to or farther from the substituent, respectively. researchgate.net

Reactions Involving the Cycloalkene and Vinyl Groups

While the epoxide is the primary site of reactivity, the vinyl and cycloalkene groups can also participate in characteristic olefin reactions.

The parent compound, 4-vinylcyclohexene, is synthesized via a Diels-Alder reaction, where two molecules of 1,3-butadiene (B125203) dimerize. wikipedia.orgrsc.org The reverse of this process, the retro-Diels-Alder reaction, is a characteristic transformation for cyclohexene (B86901) derivatives. wikipedia.org Under suitable thermal conditions, this compound can undergo a retro-Diels-Alder reaction, which would lead to the fragmentation of the six-membered ring. smolecule.com

The vinyl group of this compound is susceptible to radical reactions. Studies on the parent molecule, 4-vinylcyclohexene, demonstrate that free radicals preferentially add to the vinylic double bond over the internal double bond of the cyclohexene ring. cdnsciencepub.com

In reactions with tertiary alkyl and cyanoalkyl free radicals (generated from initiators like t-butyl peroxypivalate and azobisisobutyronitrile), the radicals add to the vinyl group. cdnsciencepub.comcdnsciencepub.com The resulting secondary alkyl radical can then abstract a hydrogen atom to yield an adduct or add to another olefin to form polymeric material. cdnsciencepub.com Concurrently, abstraction of allylic hydrogens from the cyclohexene ring can also occur, though addition to the vinyl group is a major pathway. cdnsciencepub.com The vinylcyclohexenyl radicals formed from hydrogen abstraction primarily react by coupling to form dehydro dimers. cdnsciencepub.com

Table 3: Summary of Radical Reactions with the Vinylcyclohexene Moiety

Radical Source Primary Reaction with 4-Vinylcyclohexene Resulting Products
Azobisisobutyronitrile (AIBN) Addition of cyanoisopropyl radicals to the vinyl double bond. cdnsciencepub.comcdnsciencepub.com RH adducts, substituted products from coupling, polymers. cdnsciencepub.com

Reaction Kinetics and Thermodynamic Analysis

The reactivity of 4-vinylcyclohexene dioxide, also known as this compound, is characterized by the presence of two distinct epoxide rings: one on the cyclohexyl ring and another on the vinyl side chain. This structure allows for a variety of chemical transformations, the rates and outcomes of which are governed by kinetic and thermodynamic principles. The compound readily reacts with active hydrogen compounds like alcohols and amines and can undergo violent polymerization when heated or in the presence of catalysts. chemicalbook.comchemicalbook.com

Kinetic modeling for the transformations of 4-vinylcyclohexene dioxide focuses on understanding the rates of its various reactions, such as polymerization and cycloaddition. These models are crucial for controlling reaction outcomes and optimizing conditions for desired products. The kinetics are highly dependent on factors like the type of catalyst, temperature, and the specific epoxide ring being targeted.

One significant area of study is the selective reaction of one epoxide group over the other. For instance, in the cycloaddition of carbon dioxide (CO2) using ammonium (B1175870) zincate catalysts at room temperature, the reaction occurs selectively at the less sterically hindered terminal epoxide on the vinyl group, leaving the endocyclic epoxide on the cyclohexene ring intact. frontiersin.org This selectivity highlights the kinetic control possible under mild conditions.

Cationic polymerization is another key transformation. The polymerization can be initiated to form either homopolymers or copolymers. google.com A notable example is the copolymerization with monoepoxides like propylene (B89431) oxide in the presence of a boron trifluoride catalyst and a butanol co-catalyst. google.com This process yields linear thermoplastic copolymers with residual epoxide rings, which can later be cross-linked. google.com The rate of this copolymerization is carefully controlled by the catalyst concentration and temperature. google.com

Kinetic models for such reactions are often described by algebraic expressions that relate the reaction rate to reactant concentrations and a rate constant, which is temperature-dependent (often following the Arrhenius equation). General kinetic models for solid-state or complex reactions, such as those involving nucleation, diffusion, or phase-boundary movements, can also be conceptually applied to understand the mechanisms of polymer formation and degradation. csic.es

Table 1: Kinetic Parameters of 4-Vinylcyclohexene Dioxide Transformations This table is a representative summary of findings from referenced research.

Transformation TypeCatalyst/InitiatorKey Kinetic ObservationsPrimary ProductReference
Selective CO2 CycloadditionAmmonium zincates (e.g., [TBA]2[ZnBr4])Reaction proceeds at room temperature and low CO2 pressure (0.2 MPa). Highly selective for the terminal epoxide due to lower steric hindrance.Monocyclic carbonate (at the vinyl group) frontiersin.org
CopolymerizationBoron trifluoride / ButanolForms linear thermoplastic copolymers. The rate is controlled by slow addition of the catalyst solution.Linear copolymer with residual epoxide rings google.com
HomopolymerizationPerchloric acidPolymerization occurs upon heating with the catalyst.Cross-linked homopolymer google.com

The transformations of 4-vinylcyclohexene dioxide are subject to thermodynamic control, where the relative stability of products determines the final composition at equilibrium. This is particularly evident in the competition between polymerization and the formation of cyclic carbonates.

Generally, the ring-opening polymerization of epoxides is an exothermic process and is thus favored at lower temperatures. researchgate.net Conversely, the cycloaddition of CO2 to form a five-membered cyclic carbonate is often a thermodynamically stable outcome, and its formation can be favored at higher temperatures, sometimes through the depolymerization of existing polycarbonate chains. researchgate.net The balance between these two reaction pathways is therefore highly sensitive to temperature.

The key thermodynamic parameters governing this equilibrium are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG = ΔH - TΔS).

Polymerization: Typically has a negative ΔH (exothermic) and a negative ΔS (increased order). At low temperatures, the negative ΔH term dominates, making ΔG negative and the reaction spontaneous.

Cyclic Carbonate Formation: While also often exothermic, the equilibrium can shift at higher temperatures. If depolymerization occurs to form the cyclic carbonate, it suggests the cyclic product is the thermodynamic sink of the system under those conditions.

While specific thermodynamic values for 4-vinylcyclohexene dioxide reactions are not extensively published in readily available literature, they can be estimated using computational methods. For its precursor, 4-vinylcyclohexene, thermodynamic properties such as heat capacity, entropy, and enthalpy have been calculated at different temperatures using quantum chemical methods, a technique applicable to the diepoxide as well. nih.gov

Table 2: Thermodynamic Considerations in 4-Vinylcyclohexene Dioxide Reactions This table provides a conceptual overview based on established principles of epoxide reactivity.

ReactionDriving Thermodynamic FactorFavorable ConditionsGoverning PrincipleReference
Ring-Opening PolymerizationEnthalpy (Exothermic)Low TemperaturePolymerization is kinetically accessible and favored when the enthalpic gain of ring-opening outweighs the entropic penalty. researchgate.net
Cyclic Carbonate FormationProduct Stability (Thermodynamic Sink)High TemperatureThe five-membered cyclic carbonate is a highly stable structure. At elevated temperatures, equilibrium can shift towards this product, even via depolymerization. researchgate.net

Computational Chemistry Approaches to Reactivity Prediction

Computational chemistry provides powerful tools for predicting and understanding the reactivity of complex molecules like 4-vinylcyclohexene dioxide without the need for extensive experimentation. These methods can elucidate electronic structures and simulate reaction processes at an atomic level.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties that govern a molecule's reactivity. nih.govscience.gov For a molecule like 4-vinylcyclohexene dioxide, these calculations can predict which sites are most susceptible to nucleophilic or electrophilic attack. Studies on the precursor, 4-vinylcyclohexene, using the B3LYP/6-311++G(d,p) level of theory, provide a template for the kinds of analyses that are performed. nih.gov

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) indicates the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of a molecule. For 4-vinylcyclohexene dioxide, MEP would show negative potential (red/yellow) around the oxygen atoms of the epoxide rings, indicating their nucleophilic character and susceptibility to attack by electrophiles or protonation in acid-catalyzed reactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides insight into charge distribution, revealing the partial charges on each atom. nih.gov It can confirm the electrophilic character of the carbon atoms in the epoxide rings due to the polarization of the C-O bonds.

Table 3: Application of Quantum Chemical Descriptors to Predict Reactivity This table illustrates how computational descriptors, based on methodologies applied to similar molecules, predict the reactivity of this compound.

DescriptorInformation ProvidedPredicted Reactivity of this compoundReference (Methodology)
HOMO-LUMO GapIndicates chemical stability and reactivity. A smaller gap suggests higher reactivity.The presence of strained epoxide rings would likely result in a relatively small HOMO-LUMO gap, indicating high reactivity. nih.gov
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.Negative potential on epoxide oxygens (nucleophilic sites); positive potential on adjacent carbons (electrophilic sites). nih.gov
NBO Atomic ChargesQuantifies the electron distribution and polarization of bonds.Confirms significant positive partial charges on epoxide carbons, making them primary targets for nucleophiles. nih.gov

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing researchers to visualize and analyze reaction pathways, conformational changes, and the role of solvent or catalysts.

For reactions involving 4-vinylcyclohexene dioxide, MD simulations can be used to:

Simulate Reaction Mechanisms: MD can model the step-by-step process of epoxide ring-opening, showing the formation of transition states and intermediates. This is valuable for understanding whether a reaction proceeds, for example, through an SN1 or SN2-type mechanism.

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, such as the CO2 cycloaddition with ionic liquids, MD simulations can explore how the catalyst interacts with the epoxide. researchgate.net Simulations can reveal details about the solubility and dissociation of the catalyst in the reaction medium, which are critical factors for catalytic activity. researchgate.net

Predict Conformational Preferences: The cyclohexene ring can adopt different conformations. MD simulations can determine the most stable conformations of the reactant and how conformation influences the accessibility of the two different epoxide rings to incoming reagents.

These simulations complement quantum chemical calculations by adding a dynamic, time-dependent perspective to the understanding of chemical reactivity.

Table 4: Role of Molecular Dynamics in Investigating Reaction Pathways This table outlines the potential applications of MD simulations for studying the reactions of this compound.

Simulation FocusInsight GainedExample ApplicationReference (Concept)
Reaction MechanismVisualization of bond breaking/formation, transition states, and intermediates.Simulating the acid-catalyzed hydrolysis of the epoxide rings to understand the sequence of events. science.gov
Catalyst BehaviorUnderstanding the role of catalyst solvation, dissociation, and interaction with the substrate.Modeling the interaction of an ionic liquid catalyst with the epoxide rings during CO2 cycloaddition. researchgate.net
Conformational AnalysisDetermining the accessibility of reactive sites based on molecular motion and flexibility.Analyzing which face of the endocyclic or exocyclic epoxide is more exposed to attack by a nucleophile. science.gov

Polymerization and Copolymerization Science of Epoxy 4 Vinylcyclohexene

Homopolymerization Mechanisms of Epoxy-4-vinylcyclohexene (B83635)

The polymerization of 4-vinylcyclohexene (B86511) dioxide (VCHDO), also known as 3-oxiranyl-7-oxabicyclo[4.1.0]heptane, proceeds through several mechanisms, primarily involving the opening of its two epoxide rings. The vinyl group typically remains intact during these processes, offering a site for subsequent modifications.

Cationic Polymerization: Photoinitiated and Thermal Processes

Cationic polymerization is a primary method for polymerizing VCHDO. This can be initiated through either photochemical or thermal means.

Photoinitiated Cationic Polymerization: This process relies on photoinitiators that generate a strong Brønsted acid or a cationic species upon UV irradiation. nih.govitu.edu.tr Onium salts, such as diaryliodonium and triarylsulfonium salts (e.g., (C₆H₅)₂I⁺AsF₆⁻ and (C₆H₅)₃S⁺AsF₆⁻), are common photoinitiators. acs.org Upon photolysis, these salts undergo irreversible fragmentation to produce reactive species that initiate the polymerization of the epoxide groups. itu.edu.tracs.org The efficiency of these initiators can be enhanced by using photosensitizers, which absorb light at longer wavelengths and transfer energy to the onium salt, thereby accelerating the polymerization rate. itu.edu.trgoogle.com For instance, compounds with hydroxyl groups like 9-anthracenemethanol (B72535) can participate in the polymerization through an activated monomer mechanism, increasing the reaction rate. nih.gov Charge-transfer complexes formed between pyridinium (B92312) salts and aromatic electron donors have also been successfully used as photoinitiators for VCHDO. itu.edu.trresearchgate.netitu.edu.tr Studies have shown that VCHDO exhibits high photoreactivity in cationic polymerization compared to other cycloaliphatic epoxides. nih.gov

Thermal Polymerization: While highly stable in the absence of a catalyst, VCHDO can undergo thermal polymerization. acs.org The process is typically initiated by catalysts that become active at elevated temperatures. The polymerization can be hazardous as it can be violent and is sensitive to the presence of acids and bases. chemicalbook.com Early work disclosed that heating VCHDO in the presence of perchloric acid serves as a catalyst for its homopolymerization. google.com

Ring-Opening Polymerization (ROP) Studies

The polymerization of VCHDO is fundamentally a ring-opening polymerization (ROP) where the epoxide rings are opened, leading to the formation of a polyether backbone. nih.gov In cationic ROP, the process is initiated by an electrophilic attack on the oxygen atom of the epoxide ring, creating a tertiary oxonium ion. This active center then propagates by reacting with other monomer units.

A key finding in the ROP of VCHDO is that under certain catalytic conditions, linear thermoplastic copolymers can be formed that retain residual epoxide rings. google.com This occurs when polymerization is controlled to favor the opening of one epoxide group per monomer unit, leaving the other available for subsequent cross-linking reactions. For example, using boron trifluoride in the presence of butanol can yield linear polymers that can be transformed into three-dimensional, cross-linked thermosets upon further heat treatment with an acidic material. google.com

Structural Characterization of Poly(this compound)

The structure of poly(4-vinylcyclohexene dioxide) is characterized by a polyether backbone with pendant cyclohexyl rings and vinyl groups. The primary structure resulting from the ring-opening of the epoxide on the cyclohexane (B81311) ring leads to a linear polymer. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for characterizing these polymers. nih.gov

A significant structural feature, as revealed in early patent literature, is the presence of residual epoxide rings in linear thermoplastic homopolymers. google.com This indicates that under specific conditions, the polymerization is not exhaustive, and one of the two epoxide functionalities on the VCHDO monomer remains unreacted. These residual epoxide rings are critical as they allow for a secondary curing or cross-linking step, which transforms the initial linear polymer into a more robust, thermoset material. google.com The final polymer can thus be tailored from a flexible thermoplastic to a rigid, cross-linked network.

Copolymerization Strategies Involving this compound

VCHDO is a valuable comonomer due to its dual functionality (two epoxide groups) and the presence of a vinyl group, which can be used for post-polymerization modification. rsc.org Its ability to copolymerize with various monomers expands the range of accessible polymer architectures and properties.

Copolymerization with Carbon Dioxide for Cyclic Carbonates and Polycarbonates

A significant area of research is the copolymerization of VCHDO with carbon dioxide (CO₂). nsf.gov This process is an attractive route for CO₂ utilization, converting a greenhouse gas into valuable polymeric materials. rsc.orgrsc.org The reaction typically yields poly(vinylcyclohexene carbonate) (PVCHC), an aliphatic polycarbonate, with high selectivity for carbonate linkages and minimal ether linkage formation. rsc.orgrsc.org This alternating copolymerization involves the ring-opening of the epoxide and the insertion of CO₂. rsc.org The resulting polycarbonates are often polyols, suitable for applications such as the production of polyurethanes. rsc.org

Catalyst Systems for CO₂ Copolymerization

The success of VCHDO and CO₂ copolymerization hinges on the use of effective catalyst systems. A variety of metal-based catalysts have been developed and studied for this purpose. These catalysts are designed to be highly active and selective, often under mild conditions such as low CO₂ pressure. rsc.org

Several classes of catalysts have shown high efficacy:

Chromium-based Catalysts: Homogeneous chromium complexes with [OSSO]-type bis(phenolato) dianionic ligands have been reported to effectively catalyze the copolymerization, yielding polycarbonates with over 95% carbonate units. rsc.orgresearchgate.net Salen-type chromium(III) complexes, often used with a cocatalyst, are also effective. acs.org

Nickel-based Catalysts: Dinuclear nickel complexes based on hexadentate bis(benzotriazole iminophenolate) derivatives are efficient catalysts for the alternating copolymerization of CO₂ with VCHDO, producing polycarbonates with over 99% carbonate linkages. bohrium.com

Zinc-based Catalysts: Homogeneous di-zinc complexes have demonstrated good activity and high selectivity for producing polycarbonate polyols from VCHDO and CO₂. rsc.orgrsc.org These catalysts function well even in the presence of impurities like water or alcohols. rsc.org

Yttrium-based Catalysts: Coordination systems involving yttrium, such as Y(CF₃CO₂)₃–Zn(Et)₂–m-hydroxybenzoic acid, have been used for block copolymerization involving VCHDO. researchgate.net

Cobalt-based Catalysts: Bifunctional SalcyCo(III) complexes have been used for the terpolymerization of propylene (B89431) oxide, CO₂, and VCHDO. researchgate.net Heterodinuclear catalysts containing cobalt have also been explored. rsc.org

The table below summarizes some of the key catalyst systems and their performance in the copolymerization of VCHDO and CO₂.

Catalyst SystemMonomersKey FindingsReference(s)
[OSSO]Cr(III)ClVCHO, CO₂High activity and selectivity for polycarbonate with >95% carbonate units. rsc.org
Dinuclear Ni(II) complexesVCHO, CO₂Efficient for alternating copolymerization; >99% carbonate linkages. bohrium.com
Di-zinc bis(trifluoroacetate)VCHO, CO₂Good activity (TOF = 24 h⁻¹ at 1 bar CO₂) and high selectivity for polycarbonate polyols. rsc.orgrsc.org
(salen)Cr(III)Cl / PPNClPropylene oxide, Cyclohexene (B86901) oxide, CO₂High turnover frequencies (TOF) for polycarbonate production with >95% carbonate linkages. Applicable principle for VCHO. acs.org
SalcyCo(III)NO₃ complexPropylene Oxide, VCHO, CO₂Successful terpolymerization with adjustable glass-transition temperatures. researchgate.net

Selectivity Control in Cyclic Carbonate Formation

The synthesis of cyclic carbonates from the cycloaddition of carbon dioxide (CO₂) with epoxides is a process of significant interest due to its 100% atom efficiency. researchgate.net In the case of this compound, also known as 4-vinylcyclohexene oxide (VCHO), the reaction is challenging due to steric hindrance. researchgate.net Consequently, the choice of catalyst and reaction conditions is paramount in controlling the selectivity towards the desired cyclic carbonate product over potential side reactions, such as polymerization.

A variety of catalytic systems have been developed to optimize this transformation. Metal complexes, particularly those involving Al, Co, Fe, and Zn, have shown strong catalytic activity under mild conditions. researchgate.net For instance, iron pyridylamino-bis(phenolate) complexes acting as bifunctional catalysts can be tuned to favor either cyclic carbonate or polycarbonate formation. researchgate.net The selectivity can be switched by altering the reaction parameters; for example, increasing the reaction temperature or the ratio of a Lewis base co-catalyst to the iron complex tends to increase the selectivity for the cyclic carbonate. researchgate.net

Metal-free catalysts have also emerged as a cost-effective and environmentally friendly alternative. A binary system of metaboric acid (HBO₂) and tetrabutylammonium (B224687) bromide (TBAB) has proven highly efficient for the cycloaddition of VCHO and CO₂. researchgate.net Optimization of reaction parameters such as catalyst concentration, temperature, and pressure is crucial for maximizing yield and selectivity. For the HBO₂/TBAB system, optimal conditions of 140 °C and 14 bar CO₂ pressure with specific catalyst loadings achieved a cyclic carbonate yield of 96%. researchgate.net Similarly, arylboranes like BPh₃ and B(C₆F₅)₃, when used with a suitable cocatalyst, can effectively catalyze the reaction, with selectivity being dependent on the specific substrate. acs.org

Ionic liquids (ILs) represent another class of effective catalysts. The structure of the IL, particularly the alkyl chain length of the cation and the nucleophilicity of the anion, significantly affects the conversion of VCHO. kpi.ua Ionic liquids with bulkier alkyl chains and more nucleophilic anions generally exhibit better reactivity. kpi.ua The addition of zinc halide co-catalysts can further enhance the cycloaddition process. kpi.ua

Table 1: Catalytic Systems for Selective Cyclic Carbonate Formation from this compound and CO₂

Catalyst SystemCo-catalyst/AdditiveKey Findings on SelectivityReference
Metaboric acid (HBO₂)Tetrabutylammonium bromide (TBAB)Highly efficient and selective under optimized conditions (140 °C, 14 bar), yielding 96% cyclic carbonate. Selectivity improves with optimized catalyst dosage, temperature, and pressure. researchgate.net
Iron pyridylamino-bis(phenolate) complexesLewis Base (e.g., PPNCl)Selectivity can be switched between cyclic carbonate and polycarbonate. Higher temperature and higher nucleophile/metal ratios favor cyclic carbonate formation. researchgate.net
Ionic Liquids (e.g., 1-alkylmethylimidazolium salts)Zinc HalideReactivity and conversion are influenced by the IL's cation (alkyl chain length) and anion (nucleophilicity). Enhanced performance with co-catalyst. kpi.ua
Arylboranes (e.g., BPh₃)Suitable cocatalyst (e.g., PPNBr)Catalyzes formation of either cyclic carbonate or polycarbonate, with selectivity being substrate-dependent. acs.org
Post-Polymerization Functionalization of Vinyl-Containing Copolymers

Copolymers synthesized from this compound feature pendant vinyl groups along the polymer backbone. These vinyl groups serve as versatile handles for post-polymerization modification, allowing for the tailoring of polymer properties through various chemical transformations. researchgate.netnsf.gov This approach is a powerful strategy for creating functional materials from a common polymer precursor. rsc.org

A prominent method for functionalizing these polymers is the thiol-ene "click" reaction. This reaction involves the radical-mediated addition of a thiol compound across the vinyl double bond. rsc.org It is highly efficient and can be initiated either thermally or photochemically. For example, poly(vinylcyclohexene carbonate) can be cross-linked by reacting it with multifunctional thiols like 1,3-propanedithiol, which significantly increases the glass transition temperature and chemical resistance of the material. researchgate.netnih.gov The hydrophobic nature of a 1,2-epoxy-4-cyclohexene/CO₂ copolymer can be altered to become amphiphilic through the quantitative addition of thioglycolic acid via the thiol-ene reaction. researchgate.net This modification strategy has been used to convert polycarbonates into materials with enhanced hydrophilicity or to create thermoplastic elastomers. researchgate.net

Another significant functionalization technique is hydrosilylation, which involves the addition of a silicon-hydride (Si-H) bond across the vinyl group, typically catalyzed by platinum complexes. High selectivity in the hydrosilylation of the vinyl group on 4-vinylcyclohexene oxide has been achieved with specific catalysts, demonstrating over 95% conversion while avoiding side reactions with the epoxy fragment. This reaction can be applied to polymers containing VCHO units to introduce siloxane functionalities or to create cross-linked silicone-polymer hybrid materials. researchgate.net

Other potential modifications for the vinyl group include hydroboration, which can introduce hydroxyl groups upon subsequent oxidation, further expanding the range of possible functional materials. nsf.gov These post-polymerization functionalization techniques are crucial for adapting the properties of VCHO-based polymers for a wide array of applications, from biomedical uses to advanced coatings. rsc.orgresearchgate.net

Copolymerization with Other Epoxides and Monomers

This compound (VCHO) can be copolymerized with a variety of other monomers to produce polymers with tailored properties. This approach allows for the modification of characteristics such as flexibility, thermal stability, and functionality. researchgate.net

The copolymerization of VCHO with other monoepoxides is a well-established method. For example, reacting VCHO with monoepoxides like propylene oxide or styrene (B11656) oxide in the presence of boron trifluoride and a small amount of butanol yields linear thermoplastic copolymers. researchgate.net These copolymers possess residual epoxide rings from the VCHO monomer, which can be utilized for subsequent cross-linking. researchgate.net A notable example is the synthesis of a triblock copolymer, poly(propylene carbonate)-b-poly(cyclohexene carbonate)-b-poly(4-vinylcyclohexene carbonate) (PPC-b-PCHC-b-PVCHC), through the sequential catalyzed addition of propylene oxide, cyclohexene oxide, and VCHO with CO₂. researchgate.net Terpolymerizations involving CO₂, propylene oxide (PO), and VCHO have also been successfully catalyzed by single cobalt(III) salen-type complexes, demonstrating the versatility of this monomer. nih.gov

Beyond other epoxides, VCHO can be copolymerized with different classes of monomers, such as cyclic anhydrides. The alternating ring-opening copolymerization of VCHO with phthalic anhydride (B1165640) (PA) has been achieved using salophen chromium(III) complexes as catalysts. This reaction produces polyesters with pendant vinyl groups. The use of metallocene catalysts has also been explored for the copolymerization of VCHO and PA. nsf.gov The resulting polyesters are characterized by narrow dispersity and the absence of polyether units when using specific catalytic systems.

The ability to incorporate VCHO into polymer chains with other monomers like propylene oxide, cyclohexene oxide, and phthalic anhydride allows for the creation of a diverse range of materials, including block copolymers and functional polyesters, with properties tuned for specific applications.

Controlled Polymerization Techniques for Tailored Architectures

The synthesis of polymers with well-defined and tailored architectures, such as controlled molecular weights, narrow molecular weight distributions (polydispersity), and specific topologies like block copolymers, is crucial for advanced material applications. For this compound (VCHO), several controlled polymerization techniques have been successfully employed.

One key achievement is the "immortal" polymerization of VCHO with CO₂. Using specific dinuclear nickel catalysts, it is possible to produce poly(vinylcyclohexene carbonate) polyols with very narrow polydispersity. This "immortal" character means that a chain transfer agent can be used to produce multiple polymer chains per catalyst molecule without termination, which is a hallmark of a controlled process. Similarly, the copolymerization of VCHO and CO₂ using arylborane catalysts can yield polycarbonates with a narrow polydispersity index (Đ) as low as 1.03, indicating a high degree of control over the polymerization process. acs.org

Controlled polymerization techniques are also instrumental in the synthesis of block copolymers containing VCHO. Sequential monomer addition is a powerful strategy to create these tailored architectures. For instance, well-defined diblock and triblock copolymers have been synthesized by the sequential copolymerization of different epoxides and CO₂. A prime example is the synthesis of the triblock copolymer poly(propylene carbonate)-b-poly(cyclohexene carbonate)-b-poly(4-vinylcyclohexene carbonate) (PPC-b-PCHC-b-PVCHC). researchgate.net This is achieved by the sequential addition of the respective monomers (propylene oxide, cyclohexene oxide, and VCHO) to the reaction system, allowing for the growth of distinct polymer blocks. researchgate.net

Furthermore, the initial synthesis of linear thermoplastic copolymers from VCHO and other monoepoxides, which can later be transformed into cross-linked, three-dimensional polymers, represents another level of architectural control. researchgate.net This two-step process allows for the production of a processable linear polymer that can be cured into a robust thermoset material. researchgate.net These controlled polymerization methods are essential for designing advanced materials with precise structural features and predictable properties.

Kinetic Analysis of Polymerization Processes

Reaction Rate Determination in this compound Polymerization

Understanding the kinetics of polymerization is essential for controlling the reaction, optimizing conditions, and tailoring the properties of the final polymer. For the polymerization of this compound (VCHO), kinetic studies have provided valuable insights into reaction rates, mechanisms, and the influence of various parameters.

In the alternating copolymerization of alicyclic epoxides like VCHO with carbon dioxide, kinetic analyses have been performed to determine the reaction order with respect to the reactants. For the copolymerization of CO₂ and cyclohexene oxide (CHO), a close structural analog of VCHO, using dinickel complex catalysts, the reaction was found to follow first-order kinetics with respect to both the catalyst and the CHO concentration. Similar kinetic behavior is expected for VCHO under these catalytic systems.

Activation energies (Ea) for the copolymerization of CO₂ with various epoxides, including VCHO, have been determined using in situ infrared spectroscopy. For the copolymerization of cyclohexene oxide and CO₂ catalyzed by a tetramethyltetraazaannulene chromium complex, the activation energy was found to be approximately 65.2–67.1 kJ·mol⁻¹. These values provide a quantitative measure of the temperature sensitivity of the reaction rate.

Kinetic studies of the copolymerization of ethylene (B1197577) and 4-vinylcyclohexene (VCH) using metallocene catalysts have also been conducted. While not an epoxide polymerization, this research provides data on the reactivity of the vinyl group. The apparent rate constants (kp) for ethylene and VCH were determined to be 6461 and 93 L/mol·s, respectively, in the initial stages of the reaction, highlighting the significant difference in reactivity between the two monomers in this specific system.

Table 2: Selected Kinetic Parameters in Polymerizations Involving this compound or Analogs

Polymerization SystemCatalyst SystemKinetic ParameterValue/FindingReference
CO₂ / Cyclohexene Oxide (CHO)Dinickel ComplexReaction OrderFirst-order in [Catalyst] and [CHO]
CO₂ / Cyclohexene Oxide (CHO)(tmtaa)CrCl / PPNClActivation Energy (Ea)65.2 ± 2.5 kJ·mol⁻¹
Ethylene / 4-Vinylcyclohexene (VCH)metallocene/MAOApparent Rate Constant (kp)kp(VCH) = 93 L/mol·s (initial)
CO₂ / Propylene OxideZn-Co(III) DMCReaction OrderFirst-order in [Catalyst]

Investigation of Autocatalytic Effects and Cross-Linking Kinetics

While autocatalytic effects are a known phenomenon in some polymerization systems, specific investigations detailing such effects in the polymerization of this compound are not widely reported in the surveyed literature.

The kinetics of cross-linking (curing) for polymers derived from VCHO, however, have been a subject of investigation. The pendant vinyl groups on poly(vinylcyclohexene carbonate) (PVCHC) and related copolymers are readily cross-linked, most commonly via thiol-ene chemistry, to form robust polymer networks. researchgate.net Kinetic analyses of this cross-linking process are crucial for controlling the curing reaction and optimizing the final material properties.

Studies on the curing kinetics of similar vinyl-functionalized polycarbonates, such as those derived from limonene (B3431351) oxide, have been performed using real-time ATR-FTIR. researchgate.net These studies provide a model for understanding the curing of PVCHC. The results often reveal complex kinetic behavior, including potential delays in gelation. researchgate.net For PVCHC specifically, kinetic analyses of the thiol-ene cross-linking process have suggested that the reactions are diffusion-controlled. This implies that as the network forms and viscosity increases, the rate at which the reactive species can diffuse to find each other becomes the limiting factor for the reaction rate.

The degree of cross-linking has a profound impact on the polymer's molecular weight, conformation, and thermomechanical properties. kpi.ua The transformation of linear thermoplastic copolymers of VCHO into three-dimensional, cross-linked polymers is typically induced by heat in the presence of an acidic material, which facilitates reactions between the residual epoxide rings. researchgate.net The kinetics of this curing process determine the necessary time and temperature for achieving the desired degree of cross-linking and, consequently, the final properties of the thermoset material.


Influence of Initiators and Catalysts on Polymerization Kinetics

The kinetics of the polymerization of this compound are profoundly influenced by the choice of initiator or catalyst, their respective concentrations, and the presence of any co-catalysts or photosensitizers. These factors dictate the rate of polymerization, the conversion of monomer to polymer, and in some cases, the final properties of the resulting polymer. The most common method for polymerizing this compound is through cationic polymerization, often initiated by photolysis of onium salts or by the action of strong acids or Lewis acids.

The cationic polymerization of this compound, also known as 4-vinylcyclohexene dioxide (VCHDO), is typically initiated by strong protic acids generated from the photolysis of photoinitiators like diaryliodonium or triarylsulfonium salts. mdpi.comwikipedia.org The nature of the anion of these salts plays a critical role in the polymerization kinetics. mdpi.com It has been observed that the larger the anion size in a photoinitiator, the more active the propagating cationic species will be in the ring-opening polymerization. mdpi.com For instance, in the polymerization of cyclohexene oxide, a related cycloaliphatic epoxide, triphenylsulfonium (B1202918) salts with an SbF₆⁻ anion result in very high monomer conversion, significantly higher than salts with PF₆⁻ or BF₄⁻ anions under the same conditions. mdpi.com Diaryliodonium salts containing an SbF₆⁻ anion have also been shown to yield higher polymerization rates and exothermicity compared to those with a PF₆⁻ anion in the cationic ring-opening polymerization of silicon-containing cycloaliphatic epoxies. mdpi.commdpi.com

The concentration of the photoinitiator also has a direct impact on the polymerization rate. Studies on the photopolymerization of other epoxy systems have shown that the rate of polymerization and the ultimate conversion increase with increasing photoinitiator concentration up to a certain point. nih.gov For example, with diaryliodonium-based photoinitiators, there is a direct relationship between the photoinitiator concentration and the maximum exothermic temperature reached during polymerization, up to a concentration of 1 mol %. mdpi.commdpi.com

The polymerization kinetics of this compound can be significantly accelerated by the use of photosensitizers or accelerators, particularly alcohols. For example, benzyl (B1604629) alcohol and its derivatives have been shown to be effective accelerators for the diaryliodonium salt photoinitiated cationic polymerization of VCHDO. google.com As the concentration of benzyl alcohol is increased, the rate of photopolymerization, indicated by the slope of the conversion versus time curves, also increases. google.com This rate increase is maximized when benzyl alcohol is added at a concentration of 30-40 mol% based on the epoxy monomer. google.com

The structure of the alcohol accelerator also influences the polymerization rate. For instance, in the presence of 20% of various benzylic alcohols, the polymerization of VCHDO shows different acceleration factors. google.com The data below illustrates the effect of different accelerators on the polymerization of VCHDO initiated by a diaryliodonium salt.

Table 1: Effect of Benzyl Alcohol Concentration on the Photopolymerization of 4-Vinylcyclohexene Dioxide (VCHDO) Initiator: 0.1% Diaryliodonium Salt, Light Intensity: 150 mJ/cm²min

Benzyl Alcohol Concentration (mol%) Approximate Time to 50% Conversion (seconds)
0 > 600
10 ~ 300
20 ~ 180
30 ~ 120
40 ~ 120

Data derived from graphical representations in patent literature. google.com

Other types of photosensitizers, such as polynuclear aromatic hydrocarbons with hydroxymethyl groups like 1-pyrenemethanol (B17230), have also been shown to be very effective at low concentrations for the photosensitization of onium salt photoinitiators. google.com These compounds can participate in the cationic polymerization and enhance the rate of polymerization. google.com A comparison of the effects of 1-pyrenemethanol and benzyl alcohol on the photopolymerization of VCHDO is presented below.

Table 2: Comparison of Accelerators on the Photopolymerization of 4-Vinylcyclohexene Dioxide (VCHDO) Initiator: 0.60% Triarylsulfonium Salt, Light Intensity: 180 mJ/cm²min

Accelerator (6.0 wt%) Approximate Time to 80% Conversion (seconds)
None > 300
Benzyl Alcohol ~ 150
1-Pyrenemethanol ~ 60

Data derived from graphical representations in patent literature. google.com

The inherent reactivity of the epoxy monomer itself is a key determinant of polymerization kinetics. This compound (VCHDO) has been shown to exhibit high photoreactivity compared to other cycloaliphatic epoxides like 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane. mdpi.commdpi.com This higher reactivity contributes to faster polymerization rates under similar initiation conditions. researchgate.netactascientific.com

Advanced Materials Applications and Performance Characterization in Research

Integration of Epoxy-4-vinylcyclohexene (B83635) in Epoxy Resin Formulations

The incorporation of this compound into standard epoxy resin formulations, such as those based on diglycidyl ether of bisphenol A (DGEBA), is a key area of research aimed at optimizing material properties for specific applications. Its primary functions are to act as a reactive diluent and a cross-linking agent, which significantly influences the processability and final characteristics of the thermoset.

Table 1: Effect of a Cycloaliphatic Reactive Diluent on Epoxy Resin Properties (Illustrative Data)
PropertyUnmodified Epoxy Resin (DGEBA)Epoxy Resin + 15 wt% Reactive Diluent
Viscosity at 25°C (Pa·s)12.51.1
Glass Transition Temperature (Tg) (°C)170152
Tensile Strength (MPa)8075
Tensile Modulus (GPa)3.12.9

The final three-dimensional network structure is a direct result of the cross-linking reactions. The integration of the smaller, more flexible cycloaliphatic structure of this compound among the more rigid aromatic backbones of DGEBA can modify the network's properties. This typically results in a lower glass transition temperature (Tg) and a slight reduction in modulus, as the diluent introduces more mobility into the polymer chains. rsc.orgrsc.orgsemanticscholar.org However, its bifunctional nature ensures it contributes to the network's integrity, preventing a drastic loss in mechanical strength. radtech.org This trade-off allows for the formulation of resins with optimized processability while maintaining high performance.

Development of Composite Materials with this compound Derivatives

The performance of fiber-reinforced polymer composites depends heavily on the properties of the matrix resin and the strength of the bond between the resin and the reinforcement. Derivatives of this compound are explored in this context for their potential to enhance both the polymer matrix and the critical interfacial region.

Unsaturated polyester (B1180765) resins (UPR) are widely used in composite applications but are known for their inherent brittleness. irjet.netresearchgate.net One strategy to improve their toughness and impact resistance is to blend them with epoxy resins, creating an interpenetrating polymer network (IPN). researchgate.net This approach combines the low cost and fast curing of UPR with the superior strength and adhesion of epoxies.

In this framework, this compound can be used as a reactive component in the epoxy phase of a UPR/epoxy blend. Its low viscosity aids in the compatibilization of the two resin systems, while its dual epoxy functionality allows it to cross-link within the epoxy phase, contributing to the formation of a robust, interlocked network. The resulting hybrid polymer network can exhibit significantly improved fracture toughness and mechanical properties compared to the neat UPR. researchgate.net

Silane (B1218182) coupling agents are particularly effective because they can form a "molecular bridge" between the inorganic fiber and the organic polymer matrix. specialchem.com Epoxy-functional silanes are designed to react with epoxy-based matrices. These silanes possess hydrolyzable alkoxy groups that bond to the hydroxyl groups on the fiber surface, and an epoxy group that can co-react with the epoxy resin matrix during curing. sinosil.comcfmats.com This creates strong covalent bonds across the interface, dramatically improving adhesion and, consequently, the composite's mechanical properties and durability, especially in wet conditions. mdpi.comresearchgate.net

A hypothetical derivative of this compound, functionalized with silane groups, could serve as a highly effective coupling agent. Such a molecule would offer multiple epoxy sites for robust reaction with the matrix, while the silane moiety would ensure a strong bond to the reinforcement, leading to superior interfacial adhesion.

Table 2: Influence of Epoxy-Functional Silane Treatment on Interfacial Shear Strength (IFSS) of Glass Fiber/Epoxy Composites (Illustrative Data)
Fiber TreatmentInterfacial Shear Strength (MPa)Improvement (%)
Untreated Glass Fiber45-
Epoxy-Silane Treated Glass Fiber7873%

Design of Specialty Polymers and Functional Materials

The synthesis of functional polymers—macromolecules designed with specific chemical groups to achieve tailored properties—is a rapidly advancing field of materials science. nih.govmdpi.comresearchgate.net The unique chemical structure of this compound makes it a valuable monomer for creating such specialty materials. Its two distinct epoxide groups, one on the cyclohexane (B81311) ring and one on the vinyl side chain, can exhibit different reactivities, allowing for controlled polymerization pathways.

Research has shown that this compound can be copolymerized with other monoepoxides, such as propylene (B89431) oxide or styrene (B11656) oxide. Under specific catalytic conditions, this can produce linear, thermoplastic copolymers that retain residual, unreacted epoxide rings. These thermoplastic precursors can be processed easily and then later cross-linked into a durable thermoset material through a subsequent heating step in the presence of an acidic catalyst. This two-stage process allows for the creation of materials that are easily formable in an initial stage but possess the high strength and stability of a thermoset in their final form.

Furthermore, the cycloaliphatic diepoxide structure is a key building block for advanced polymers like certain types of polyesters and polycarbonates, which are known for their biocompatibility and biodegradability. nih.gov The ring-opening copolymerization of epoxides is a modern synthetic strategy for producing these materials. nih.gov By leveraging the reactivity of its epoxide groups, this compound can be incorporated into polymer backbones to create functional materials for a range of applications, from advanced coatings and adhesives to materials for biomedical uses. nih.gov

Thermosetting Polymers with Tunable Mechanical Properties

Thermosetting polymers derived from this compound, often referred to as 4-vinylcyclohexene (B86511) dioxide (VCD) in literature, exhibit a range of mechanical behaviors that can be precisely controlled by adjusting the formulation and curing chemistry. The crosslinked network structure, once formed, provides high dimensional stability and resistance to solvents and heat.

Research has demonstrated that the mechanical properties of these thermosets are highly dependent on the type of curing agent used and the resulting crosslink density. The curing of epoxy resins can be achieved through reactions with various co-reactants, including polyfunctional amines, acids, anhydrides, phenols, and alcohols. The choice of these hardeners and the stoichiometry of the reaction directly influence the final properties of the cured thermoset, such as its stiffness, strength, and toughness. For instance, the use of different amine curing agents in vanillyl alcohol-based bioepoxy resins has been shown to result in significant variations in tensile strength and storage modulus, with higher functionality curing agents generally leading to stronger and more rigid materials due to the formation of a more densely crosslinked network. mdpi.com

Copolymerization is another effective strategy to tune the mechanical properties of polymers derived from this compound. It has been found that copolymerizing 4-vinylcyclohexene dioxide with monoepoxides, such as propylene oxide, can significantly improve the flexibility of the resulting polymers, making them more suitable for applications like coatings and films where some degree of elasticity is desirable. google.com This approach allows for the creation of linear thermoplastic copolymers with residual epoxide rings, which can subsequently be cross-linked through heat treatment in the presence of an acidic material to form a three-dimensional network. google.com

The relationship between crosslinking density and mechanical properties in thermosets is a well-established principle. Studies on plant oil-based epoxy resins have shown a linear increase in tensile strength and Young's modulus with increasing crosslinking density. semanticscholar.org Conversely, properties like elongation at break tend to decrease as the network becomes more tightly crosslinked. semanticscholar.org While specific quantitative data for thermosets based solely on this compound with a systematic variation of curing agents is not extensively detailed in the reviewed literature, the general principles of epoxy chemistry suggest a similar trend. The ability to control these properties makes this compound a valuable building block for creating thermosets tailored to specific mechanical requirements.

Table 1: Influence of Curing Agent Functionality on the Mechanical Properties of a Bioepoxy Resin This table is based on data for a vanillyl alcohol-based bioepoxy resin and is presented here to illustrate the principle of tunable mechanical properties in epoxy thermosets.

Curing AgentFunctionalityTensile Strength (MPa)Storage Modulus (E') at 30°C (MPa)
Ethylenediamine (EDA)4~12~3304
Diethylenetriamine (DETA)5~18~3450
Tris(2-aminoethyl)amine (TREN)6~25~3600
Triethylenetetramine (TETA)6~33~3762

Data sourced from a study on vanillyl alcohol-based bioepoxy resin. mdpi.com

Polymers for Dielectric Applications

Polymers derived from this compound have shown promise for use in dielectric applications, such as insulators in electronic components and capacitors. The dielectric properties of a material are critical for these applications and are primarily characterized by the dielectric constant (Dk) and the dissipation factor (or dielectric loss, Df). A low dielectric constant is desirable for high-frequency applications to minimize signal delay and crosstalk, while a low dissipation factor is important to reduce energy loss in the form of heat.

Research into the dielectric properties of terpolymers of ethylene (B1197577), 1-hexene, and 4-vinylcyclohexene (VCH) has provided valuable insights. These elastomeric polymers have been shown to exhibit a relatively high dielectric constant, in the range of 4 to 6, coupled with a low dielectric loss. nih.gov This combination of properties makes them potential candidates for high-voltage electrical insulation and for the fabrication of capacitors. nih.gov

The dielectric constant of these VCH-containing terpolymers was found to be frequency-dependent. For instance, a terpolymer synthesized using a specific metallocene catalyst (catalyst A) showed a decrease in its dielectric constant from 6.00 to 4.65 as the frequency increased from 100 Hz to 1 kHz. nih.gov In contrast, a terpolymer produced with a different catalyst (catalyst B) exhibited a lower initial dielectric constant that slightly increased with frequency in the same range. nih.gov The dielectric loss for these materials was also low, with values around 0.16 to 0.2 at frequencies between 100 Hz and 1 kHz, and it remained relatively consistent with increasing frequency. nih.gov The non-polar nature of the polyolefin backbone combined with the introduction of the vinylcyclohexene (B1617736) moiety contributes to these desirable dielectric characteristics.

The general principles of polymer dielectrics suggest that the structure of the polymer plays a crucial role. Polar plastics tend to have higher dielectric constants, which are also more sensitive to frequency and temperature changes, whereas non-polar plastics, like many fluoropolymers, have low and stable dielectric constants. appstate.edu The incorporation of this compound into polymer chains allows for the tailoring of these dielectric properties.

Table 2: Dielectric Properties of Ethylene/1-Hexene/4-Vinylcyclohexene Terpolymers at Room Temperature

Catalyst Used for SynthesisFrequency (Hz)Dielectric Constant (k)Dielectric Loss
Catalyst A1006.00~0.2
Catalyst A1000 (1 kHz)4.65~0.2
Catalyst B1004.00~0.16
Catalyst B1000 (1 kHz)4.50~0.16

Data sourced from a study on E/1-H/VCH terpolymers. nih.gov

Surface Modification and Grafting Techniques

The reactivity of the epoxy group in this compound makes it a suitable candidate for surface modification and grafting applications. By covalently attaching this molecule or polymers derived from it to various substrates, the surface properties can be significantly altered to achieve desired functionalities such as improved adhesion, controlled wettability, and biocompatibility.

Grafting of this compound onto Substrates

The process of "grafting" involves the chemical attachment of molecules or polymer chains onto a surface. This can be achieved through two primary methods: "grafting-to" and "grafting-from". The "grafting-to" approach involves attaching pre-synthesized polymer chains to the surface, while the "grafting-from" method, also known as surface-initiated polymerization, involves growing polymer chains directly from initiator sites that have been immobilized on the substrate. The "grafting-from" technique generally allows for a higher grafting density of polymer brushes. cmu.edu

Common substrates for such modifications include silicon wafers and silica (B1680970) nanoparticles. cmu.edubenicewiczgroup.com For silica-based materials, the surface is typically functionalized with silane coupling agents that can react with the epoxy group of this compound or can act as an initiator for its polymerization. For instance, silica nanoparticles can be functionalized with aminosilanes, and the amine groups can then react with the epoxy ring of this compound, thus grafting the molecule onto the nanoparticle surface. cnrs.fr This approach has been used to improve the dispersion of fillers in polymer composites and to enhance the thermal stability of the resulting materials. cnrs.fr

While specific studies detailing the direct grafting of this compound onto various substrates are not extensively covered in the available literature, the chemical principles of epoxy reactions are well-established. The epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols, which can be present on a functionalized substrate surface. This reactivity provides a versatile platform for covalently bonding this compound to a wide range of materials.

Surface Property Alteration via Polymerization

Surface-initiated polymerization (SIP) of monomers like this compound from a substrate can dramatically alter its surface properties. By growing a dense layer of polymer chains, or "polymer brushes," from the surface, properties such as wettability, adhesion, and biocompatibility can be precisely controlled.

One of the most significant properties that can be tuned through surface polymerization is wettability, which is the ability of a liquid to maintain contact with a solid surface. By selecting the appropriate monomer and controlling the polymer brush architecture, surfaces can be rendered either hydrophobic (water-repelling) or hydrophilic (water-attracting). For example, the grafting of polymer brushes from silicon wafers has been shown to change the surface from hydrophilic to hydrophobic, as indicated by an increase in the water contact angle. aston.ac.uk The final wettability of the surface is determined by the chemical nature of the polymer chains that now form the new interface.

The polymerization of this compound on a surface can introduce both polar (from the opened epoxy ring, resulting in hydroxyl groups) and non-polar (from the cyclohexene (B86901) and vinyl backbone) moieties. The balance of these groups at the surface will dictate the final surface energy and, consequently, the wettability. For instance, the in-situ grafting of silica nanoparticle precursors onto polyvinyl alcohol (PVA) films has been shown to increase the surface hydrophobicity, with the water contact angle increasing from 32° for the original PVA film to 87° for the silica-grafted film. mdpi.com This was attributed to changes in surface roughness and chemistry. mdpi.com

Furthermore, the introduction of specific functional groups through the polymerization of monomers like this compound can be used to enhance adhesion to other materials or to control biological interactions. The ability to create patterned polymer brushes also opens up possibilities for creating surfaces with spatially controlled properties for applications in microelectronics and biomedical devices. nih.gov

Analytical and Spectroscopic Characterization of Epoxy 4 Vinylcyclohexene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, enabling the precise mapping of molecular frameworks.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in defining the structure of Epoxy-4-vinylcyclohexene (B83635) by identifying the chemical environment of each hydrogen atom. The spectrum of the vinyl cyclohexene (B86901) oxide monomer reveals distinct signals corresponding to the protons of the vinyl group and the cyclohexyl ring, including those on the epoxide. rsc.org The integration of these signals confirms the number of protons in each specific environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for assigning protons to their specific locations within the molecule.

For instance, the protons of the vinyl group typically appear in the range of 4.9 to 5.8 ppm, while the protons on the epoxide ring are observed at approximately 2.9 to 3.1 ppm. rsc.org The remaining protons on the cyclohexane (B81311) ring produce signals at lower chemical shifts. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for 4-Vinylcyclohexene (B86511) Oxide

Proton Assignment Chemical Shift (δ) [ppm]
Vinyl Protons (-CH=CH₂) 4.9 - 5.8
Epoxide Ring Protons 2.9 - 3.1
Cyclohexane Ring Protons 1.2 - 2.4

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

In the context of its derivatives, such as those resulting from hydrosilylation, ¹³C NMR is used to confirm the structure of the newly formed molecule. For example, in a siloxane derivative of 1,2-epoxy-4-vinylcyclohexane (B86537), characteristic signals are assigned to the various carbon atoms in the structure, confirming the successful reaction. researchtrends.net

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for 4-Vinylcyclohexene and its Siloxane Derivative

Carbon Assignment Predicted Shift (δ) for 4-Vinylcyclohexene [ppm] nih.gov Observed Shift (δ) for a Siloxane Derivative [ppm] researchtrends.net
Vinyl C (CH=C H₂) 143.81 -
Vinyl C (C H=CH₂) 112.38 -
Cyclohexene C (=C H-) 126.93 -
Cyclohexene C (-C H=) 126.13 -
Cyclohexane C 24.94 - 37.68 -
Epoxide C (CH-O) - 50.25, 50.29
Si-C H₂ - 13.98
Si-CH₂-C H₂ - 23.85, 23.86

Note: Predicted values are for the parent compound, 4-vinylcyclohexene. Observed values are for a specific siloxane derivative and may not be directly comparable.

Silicon-29 NMR (²⁹Si NMR) for Siloxane Derivatives

In the characterization of epoxy-functional siloxanes synthesized via hydrosilylation of 1,2-epoxy-4-vinylcyclohexane, ²⁹Si NMR confirms the formation of the desired products. For example, specific signals can be assigned to the different silicon environments within the polymer, such as the SiCH₂ and SiCH₃ groups. researchtrends.net Studies on silica (B1680970) nanoparticles modified with epoxy-functional siloxanes also utilize ²⁹Si CP/MAS NMR to analyze the grafted species on the silica surface, identifying signals corresponding to different silicon-oxygen tetrahedra (Q², Q³, Q⁴) and organosiloxane units (D and T). nih.gov

Table 3: Representative ²⁹Si NMR Chemical Shifts for Siloxane Derivatives

Silicon Environment Chemical Shift (δ) [ppm]
SiCH₂ (in an epoxy-functional trisiloxane) researchtrends.net 7.31 - 7.34
SiCH₃ (in an epoxy-functional trisiloxane) researchtrends.net 21.4
Si(CH₃)₃ (in an epoxy-functional trisiloxane) researchtrends.net 21.9
Q² (Silanediol groups on silica surface) nih.gov -91
Q³ (Silanol groups on silica surface) nih.gov -100
Q⁴ (Silicon-oxygen tetrahedra in silica framework) nih.gov -109

Note: Chemical shifts are specific to the studied compounds and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule and to monitor the progress of chemical reactions. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

Identification of Epoxide and Vinyl Functional Groups

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the epoxide ring and the vinyl group. The epoxide group typically shows a set of three characteristic peaks resulting from the stretching of the C-O-C bonds and the ring itself. spectroscopyonline.com These include an asymmetric C-O-C stretch around 950-810 cm⁻¹ and a symmetric stretch between 880-750 cm⁻¹. spectroscopyonline.com Another characteristic band for the epoxy group is found around 915 cm⁻¹. researchgate.net

The vinyl group (-CH=CH₂) is identified by its characteristic C=C stretching vibration, which appears around 1640-1650 cm⁻¹. Additionally, absorptions due to the vinyl group that are sensitive to substitution patterns can be observed, such as those around 915 and 995 cm⁻¹. cdnsciencepub.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Epoxide C-O-C asymmetric stretch 950 - 810 spectroscopyonline.com
Epoxide C-O-C symmetric stretch 880 - 750 spectroscopyonline.com
Epoxide CH₂-OH-CH bend ~915 researchgate.net
Vinyl C=C stretch ~1640
Vinyl =C-H out-of-plane bend 995 and 915 cdnsciencepub.com
C-H sp² C-H stretch (vinyl) ~3030 cdnsciencepub.com

Note: Wavenumbers are approximate and can be influenced by the molecular environment.

Monitoring Reaction Progress and Curing Processes

FT-IR spectroscopy is an exceptionally powerful tool for real-time monitoring of chemical reactions involving this compound, particularly in curing processes. utexas.eduresearchgate.net By tracking the intensity of specific infrared bands over time, one can follow the consumption of reactants and the formation of products.

During the curing of an epoxy resin, the characteristic absorption peak of the epoxide ring (e.g., at ~915 cm⁻¹) will decrease in intensity as the ring-opening reaction proceeds. spectroscopyonline.comresearchgate.net This change can be used to calculate the extent of the reaction and to study the curing kinetics. researchgate.net For example, in the reaction of an epoxy resin with an amine curing agent, the disappearance of the epoxy peak and the amine N-H stretching bands (around 3300-3400 cm⁻¹) can be monitored simultaneously. utexas.edu The intensity of these peaks can be normalized against a reference peak that does not change during the reaction, such as a C-H stretching band (e.g., at 2970 cm⁻¹), to provide a quantitative measure of the degree of cure. utexas.edu This on-line monitoring capability is invaluable for optimizing curing conditions and ensuring the desired properties of the final polymer material. utexas.edu

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis.

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination. The molecular weight of 1,2-epoxy-4-vinylcyclohexene is 124.18 g/mol , and for 4-vinylcyclohexene dioxide, it is 140.18 g/mol . sigmaaldrich.comwikipedia.org Electron impact (EI) is a common ionization technique used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for these compounds. osha.govepa.gov

Following ionization, the molecular ions undergo fragmentation, creating a unique pattern of fragment ions that serves as a chemical fingerprint. Analysis of these fragments helps to confirm the structure of the epoxide isomers. While detailed public fragmentation data is limited, predicted mass spectra for 4-vinylcyclohexene dioxide (VCD) are available and used as a guide for identification, which requires further confirmation. osha.govhmdb.ca Pyrolysis combined with mass spectrometry has also been employed to identify degradation products of related epoxy resins, providing information on monomer composition from high molecular weight fragments. kpi.ua

Table 1: Molecular and Spectroscopic Data for 4-Vinylcyclohexene Epoxides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data Reference
1,2-Epoxy-4-vinylcyclohexaneC₈H₁₂O124.18 sigmaaldrich.comnist.gov
4-Vinylcyclohexene dioxideC₈H₁₂O₂140.18 wikipedia.orgnih.gov
This table summarizes the fundamental molecular properties of the primary epoxides derived from 4-vinylcyclohexene.

GC-MS is a powerful combination for separating and identifying complex mixtures, making it ideal for analyzing the reaction products and metabolites of this compound. For instance, in metabolic studies, GC-MS is used to quantify epoxide metabolites and their corresponding diols after extraction from biological matrices. epa.govepa.gov

In vitro studies using rat liver microsomes have identified key metabolites of 4-vinylcyclohexene (VCH). The incubation of VCH resulted in the formation of monoepoxides, such as 4-vinyl-1,2-epoxycyclohexane, and further metabolic products. epa.govepa.gov The technique can distinguish between different epoxide and diol products, confirming metabolic pathways. epa.gov For example, 1,2-Epoxy-4-vinylcyclohexane is a known human metabolite of 4-vinylcyclohexene, which can be further metabolized to the diepoxide form (VCH-diepoxide). nih.govnih.gov

Table 2: Identified Metabolites of 4-Vinylcyclohexene via GC-MS Analysis

PrecursorMetabolite IdentifiedAnalytical ContextReference
4-Vinylcyclohexene1,2-Epoxy-4-vinylcyclohexaneHuman metabolite nih.govnih.gov
4-Vinylcyclohexene4-Vinylcyclohexene dioxide (VCH-diepoxide)Human metabolite nih.govmedchemexpress.com
4-Vinylcyclohexene4-Vinylcyclohex-1-ene 1,2-glycolIn vitro rat microsomal metabolism epa.govepa.gov
4-Vinylcyclohexene4-(1',2'-dihydroxyethyl)-cyclohex-1-eneIn vitro rat microsomal metabolism epa.gov
This table highlights key reaction and metabolic products of 4-vinylcyclohexene identified using mass spectrometry.

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of this compound, enabling the separation of the compound from impurities, reaction precursors, and byproducts, as well as the characterization of its polymers.

Gas chromatography, particularly when equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the standard method for assessing the purity and composition of 4-vinylcyclohexene and its epoxides. osha.govnih.govresearchgate.net Commercial grades of 1,2-epoxy-4-vinylcyclohexane are often assayed for purity using GC, with typical purities exceeding 96-98%. sigmaaldrich.comtcichemicals.comtcichemicals.com

The analysis typically involves dissolving the sample in a suitable solvent, such as carbon disulfide, and injecting it into the GC. osha.govresearchgate.net A capillary column, such as one coated with Rtx-Volatiles, is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. osha.gov This technique can effectively separate the main compound from impurities like unreacted 4-vinylcyclohexene or other isomers. nih.govechemi.com For instance, the analysis of technical grade 4-vinylcyclohexene has identified impurities such as 1,5-cyclooctadiene. nih.goviarc.fr The method's reliability has been evaluated through studies on desorption efficiency and sample storage stability, confirming its suitability for quantitative analysis. researchgate.net

Table 3: Example GC Conditions for 4-Vinylcyclohexene Dioxide Analysis

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column 60 m capillary, 0.32 mm I.D., 1.5 µm Rtx-Volatiles coating
Injector Temperature 200°C
Detector Temperature 220°C
Oven Program 150°C for 5 min, then ramp 10°C/min to 200°C, hold for 10 min
Carrier Gas Hydrogen
Injection Volume 1 µL
This table provides typical parameters for the analysis of 4-vinylcyclohexene dioxide (VCD) by GC-FID, as adapted from OSHA method documentation. osha.gov

When this compound is used as a monomer to create polymers, gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is the primary technique for characterizing the resulting polymers. wikipedia.orglcms.cz GPC separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.orgshimadzu.com This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn. wikipedia.orgshimadzu.com

The analysis involves dissolving the polymer in a suitable solvent, like tetrahydrofuran (B95107) (THF), and passing it through columns packed with a porous gel. researchtrends.net Larger molecules elute faster than smaller ones. shimadzu.com The system is calibrated using polymer standards of known molecular weights, such as polystyrene or polymethylmethacrylate, to create a calibration curve that relates elution time to molecular weight. wikipedia.orgresearchtrends.net GPC is crucial for quality control and for understanding how polymerization conditions affect the final properties of materials derived from this compound, such as epoxy-functionalized polysulfides. lcms.czacs.org

Table 4: Illustrative GPC Data for an Epoxy-Functional Polymer

ParameterValue
Number-Average Molecular Weight (Mn) 5,258 g/mol
Weight-Average Molecular Weight (Mw) 9,254 g/mol
Polydispersity Index (Đ = Mw/Mn) 1.76
Eluent Tetrahydrofuran (THF)
Calibration Standard Polystyrene
This table presents example data for an epoxy-functional polysiloxane, demonstrating the type of information obtained from GPC analysis. researchtrends.net

Metabolism and Biotransformation Pathways in Experimental Systems

Epoxidation of 4-Vinylcyclohexene (B86511) to Epoxy-4-vinylcyclohexene (B83635)

The initial and pivotal step in the metabolism of 4-vinylcyclohexene is its epoxidation, which leads to the formation of monoepoxide derivatives. This process primarily occurs in the liver and is catalyzed by a superfamily of enzymes. The epoxidation can happen at two distinct sites on the VCH molecule: the cyclohexene (B86901) ring (endocyclic double bond) or the vinyl group (exocyclic double bond). This results in the formation of different isomers of this compound, namely 4-vinylcyclohexene-1,2-epoxide and 4-vinylcyclohexene-7,8-epoxide. researchgate.netnih.gov

Enzymatic Pathways Involved in Monoepoxide Formation

The formation of this compound from VCH is an oxidative reaction predominantly mediated by the cytochrome P450 mixed-function oxidase system. oup.com This enzymatic process introduces an oxygen atom across one of the double bonds of the VCH molecule, creating a reactive epoxide ring. Research has shown that the epoxidation occurs at both the endocyclic and exocyclic double bonds, yielding four isomeric epoxides: cis-4-vinylcyclohexene 1,2-epoxide, trans-4-vinylcyclohexene 1,2-epoxide, (4R,7S)-4-vinylcyclohexene 7,8-epoxide, and (4R,7R)-4-vinylcyclohexene 7,8-epoxide. nih.gov The specific isomer formed can be influenced by factors such as the species and the specific cytochrome P450 isoforms involved. nih.gov

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes are central to the bioactivation of 4-vinylcyclohexene. researchgate.net Studies have identified several CYP isoforms that contribute to the epoxidation of VCH. In female mouse liver, which exhibits a high rate of VCH epoxidation, cytochromes P450 2A (CYP2A) and 2B (CYP2B) have been identified as the principal isoforms involved in this biotransformation. researchgate.netnih.gov Specifically, CYP2A is involved in the initial epoxidation of VCH to 4-vinylcyclohexene 1,2-monoepoxide (VCM). nih.gov Further metabolism of VCM to the diepoxide form is then facilitated by CYP2B. nih.gov In rats, CYP2B1 and CYP2E1 have also been shown to catalyze the epoxidation of VCH, primarily at the endocyclic double bond. nih.gov The induction of these enzymes, for instance by substances like phenobarbital (B1680315), can enhance the rate of epoxidation. nih.govnih.gov

Species-Specific Metabolic Differences

Significant variations in the metabolism of 4-vinylcyclohexene have been observed between different species, most notably between mice and rats. nih.gov Mice are generally more efficient at metabolizing VCH to its epoxide metabolites compared to rats. nih.gov This is reflected in the kinetic parameters of the enzymatic reactions. For instance, the Vmax for the formation of 4-vinylcyclohexene-1,2-epoxide in mouse liver microsomes has been reported to be approximately 56-fold higher than in rat liver microsomes. nih.gov This higher metabolic rate in mice leads to the generation of higher levels of epoxide metabolites, which is thought to contribute to the species-specific toxicity of VCH. nih.gov In contrast, rats appear to be more efficient at detoxifying these epoxides through hydrolysis. nih.gov

Metabolic Rate of 4-Vinylcyclohexene to 4-VCH-1,2-epoxide in Liver Microsomes

SpeciesVmax (nmol/min/mg protein)
Mouse11.1
Rat0.20

Data from in vitro studies comparing the maximum rate of 4-VCH-1,2-epoxide formation in liver microsomes. nih.gov

Further Biotransformation of this compound

Following its formation, this compound can undergo further metabolic transformations, primarily through hydrolysis or conjugation reactions. These pathways are generally considered detoxification routes, as they lead to the formation of less reactive and more water-soluble compounds that can be more easily excreted from the body.

Hydrolysis to Corresponding Diols by Epoxide Hydrolase

A major pathway for the detoxification of this compound is its hydrolysis to the corresponding diols, a reaction catalyzed by the enzyme epoxide hydrolase (EH). nih.gov This enzyme adds a water molecule to the epoxide ring, opening it up to form a vicinal diol. For example, 4-vinylcyclohexene-1,2-epoxide is hydrolyzed to 4-vinylcyclohexene-1,2-diol. nih.gov Microsomal epoxide hydrolase (mEH) is particularly important in this process. nih.gov The rate of hydrolysis can vary between species. For instance, rat liver microsomes have been shown to have a significantly higher Vmax for the hydrolysis of 4-vinylcyclohexene diepoxide compared to mouse liver microsomes, suggesting a more efficient detoxification capacity in rats. nih.gov

Hydrolysis of 4-Vinylcyclohexene Diepoxide in Liver Microsomes

SpeciesVmax (nmol/min/mg protein)
Rat5.51
Mouse0.63

Data from in vitro studies comparing the maximum rate of 4-vinylcyclohexene diepoxide hydrolysis in liver microsomes. nih.gov

Conjugation Reactions (e.g., with Glutathione)

Another important detoxification pathway for this compound is conjugation with endogenous molecules, most notably glutathione (B108866) (GSH). nih.govgezondheidsraad.nl This reaction is catalyzed by glutathione S-transferases (GSTs). The conjugation of the epoxide with glutathione increases its water solubility and facilitates its elimination from the body. nih.gov Studies have shown that exposure to VCH can lead to an increase in cytosolic glutathione S-transferase activity, suggesting an adaptive response to detoxify the epoxide metabolites. researchgate.net The formation of glutathione conjugates of 4-vinylcyclohexene diepoxide has been proposed as a significant metabolic route. nih.gov

Formation of Diepoxide Metabolites and Subsequent Pathways

The biotransformation of 4-vinylcyclohexene (VCH) leads to the formation of its more reactive and ovotoxic metabolite, 4-vinylcyclohexene diepoxide (VCD). tandfonline.com This metabolic activation is a critical step in understanding the compound's biological effects.

The initial epoxidation of VCH can occur on either the endocyclic or exocyclic double bond, resulting in the formation of two monoepoxides: cis-4-vinylcyclohexene 1,2-epoxide and trans-4-vinylcyclohexene 1,2-epoxide. nih.govacs.org Further epoxidation of these monoepoxides by cytochrome P450 enzymes, particularly P4502B1, leads to the formation of various isomeric diepoxides. nih.govacs.orgacs.org Studies using rat liver microsomes have shown that phenobarbital induction can enhance the production of a specific diepoxide isomer, (1R,2S,4R,7R)-trans-10b. nih.govacs.orgacs.org This particular stereoisomer is noteworthy as it is formed from the monoepoxide that tends to accumulate in rats and exhibits a lower propensity for hydrolysis by microsomal epoxide hydrolase (mEH). nih.gov

Once formed, VCD undergoes several metabolic pathways, primarily hydrolysis and conjugation. The enzymatic hydrolysis of the epoxide groups is a key detoxification step, catalyzed by epoxide hydrolase (EH). nih.gov In rabbit liver microsomes, mEH facilitates the formation of various glycols, including 4-epoxyethylcyclohexane-1,2-diol and 4-dihydroxyethyl-1,2-epoxycyclohexane. nih.gov The ultimate hydrolysis product is a tetrol, 4-(1,2-dihydroxy)ethyl-1,2-dihydroxycyclohexane, which is considered an inactive metabolite. nih.goviastate.edu The rates of these enzymatic reactions vary, with the formation of 4-dihydroxyethyl-1,2-epoxycyclohexane showing a higher Vmax compared to other initial hydrolysis products in rabbit liver microsomes. nih.gov

Another significant detoxification pathway for VCD is conjugation with glutathione (GSH). nih.govgezondheidsraad.nl This process, likely catalyzed by glutathione S-transferases (GSTs), results in more polar conjugates that can be readily excreted. nih.gov Studies in rats have shown that the tetrol is a major urinary metabolite, while in mice, polar conjugates appear to be the primary form of elimination. nih.govwho.int Depletion of hepatic GSH has been observed in mice following VCD administration, suggesting the involvement of this pathway in its detoxification. gezondheidsraad.nloup.com

The balance between the formation of the reactive diepoxide and its detoxification through hydrolysis and conjugation is a key determinant of its potential toxicity. Species-specific differences in these metabolic pathways can influence susceptibility to VCD-induced effects. For instance, mice are generally more efficient at metabolizing VCH to its epoxide metabolites compared to rats, while rats may be more efficient at hydrolyzing these epoxides. nih.gov This suggests that at equivalent doses of the parent compound VCH, mice may have higher internal concentrations of the reactive VCD. nih.gov

MetaboliteFormation PathwayKey EnzymesSubsequent FateSpecies Differences
cis- and trans-4-Vinylcyclohexene 1,2-epoxide Epoxidation of VCHCytochrome P450Further epoxidation to diepoxides-
4-Vinylcyclohexene diepoxide (VCD) Epoxidation of monoepoxidesCytochrome P450 (e.g., P4502B1)Hydrolysis, Glutathione conjugationMouse liver has higher Vmax for formation than rat liver. nih.gov
4-Epoxyethylcyclohexane-1,2-diol Hydrolysis of VCDEpoxide Hydrolase (EH)Further hydrolysis to tetrol-
4-Dihydroxyethyl-1,2-epoxycyclohexane Hydrolysis of VCDEpoxide Hydrolase (EH)Further hydrolysis to tetrol-
4-(1,2-Dihydroxy)ethyl-1,2-dihydroxycyclohexane (tetrol) Hydrolysis of diepoxide metabolitesEpoxide Hydrolase (EH)ExcretionMajor urinary metabolite in rats. nih.gov
Glutathione conjugates Conjugation of VCDGlutathione S-transferases (GSTs)ExcretionAppear to be major urinary metabolites in mice. nih.gov

Molecular Mechanisms of Biological Interaction in Experimental Systems

Interaction with Cellular Components and Macromolecules (e.g., proteins, DNA)

As a diepoxide, VCD is an electrophilic compound capable of forming covalent bonds with nucleophilic sites on cellular macromolecules, including proteins and DNA. wikipedia.org This reactivity is considered a primary mechanism for its biological activity. The formation of DNA adducts is a significant concern, as it can lead to genotoxicity. While direct studies on VCD-DNA adducts are limited in the provided context, its classification as an alkylating agent implies this potential. wikipedia.org The stereochemistry of the VCD isomers may influence their reactivity and ability to cross-link macromolecules. nih.govacs.org

Interaction with specific proteins is a key aspect of VCD's toxicity. In the context of its well-documented ovotoxicity, VCD has been shown to directly interact with the c-kit receptor on oocytes. researchgate.net This interaction inhibits the autophosphorylation of the receptor, thereby disrupting a critical cell survival signaling pathway and impairing oocyte viability. researchgate.net This targeted protein interaction provides a specific molecular basis for the observed selective destruction of primordial and primary ovarian follicles. tandfonline.com Furthermore, studies in Drosophila melanogaster have demonstrated that VCD can inhibit the activity of acetylcholinesterase (AChE), suggesting another potential protein target. nih.govnih.gov

Induction of Oxidative Stress Pathways in Cellular Models

A growing body of evidence indicates that VCD induces oxidative stress in various experimental models. nih.gov This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. In Drosophila melanogaster, exposure to VCD resulted in an increase in the oxidation of 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH), a marker of ROS generation. nih.govnih.gov

The induction of oxidative stress by VCD is further supported by observed alterations in antioxidant systems. Studies in rats have shown that VCD exposure can decrease the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in the testes. tandfonline.com Conversely, an increase in catalase activity was noted in the epididymis of the same animals. tandfonline.com Additionally, VCD treatment led to increased levels of hydrogen peroxide and malondialdehyde, a marker of lipid peroxidation, in both the testes and epididymis of rats. tandfonline.com In female rats, VCD has been shown to trigger apoptosis in the ovary by increasing oxidative stress. nih.gov

Interestingly, while VCD can deplete hepatic glutathione (GSH) levels, some studies suggest that this depletion may not be the primary driver of its ovotoxicity. oup.com Although hepatic GSH is involved in the detoxification of VCD, alterations in ovarian GSH levels did not directly correlate with VCD-induced follicle loss in one study. oup.com

Experimental ModelKey FindingsBiomarkers of Oxidative Stress
Drosophila melanogaster Increased RONS generation. nih.govIncreased DCFH oxidation. nih.govnih.gov
Rats (testes and epididymis) Decreased SOD and catalase in testes; increased catalase in epididymis; increased H₂O₂ and malondialdehyde. tandfonline.comDecreased antioxidant enzyme activities, increased H₂O₂ and lipid peroxidation. tandfonline.com
Rats (ovary) Triggers apoptosis by increasing oxidative stress. nih.govIncreased iNOS and caspase 3 expression. nih.gov
Nrf2 Null Mice Increased sensitivity of ovarian follicles to VCD toxicity, suggesting a protective role for the Nrf2 pathway against oxidative stress. nih.gov-

Modulation of Electrophile-Sensitive Target Enzymes and Genes

VCD, as an electrophile, can modulate the activity of various enzymes and the expression of genes that are sensitive to electrophilic stress. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative and electrophilic insults. nih.gov Evidence suggests that VCD can influence this pathway. Nrf2 null mice exhibit a heightened sensitivity to VCD-induced ovotoxicity, indicating that the Nrf2-mediated antioxidant response plays a protective role. nih.gov

In Drosophila melanogaster, VCD exposure has been shown to disrupt the transcription of several genes involved in the antioxidant response and xenobiotic metabolism. nih.gov These include genes encoding superoxide dismutase (SOD1), catalase, and components of the Keap1-Nrf2 pathway (kelch-like ECH-associated protein 1). nih.govresearchgate.net Additionally, VCD was found to inhibit the activity of glutathione-S-transferase (GST) and delta-aminolevulinic acid dehydratase (δ-ALA D) in these flies. nih.govnih.gov

Furthermore, VCD has been shown to modulate the expression of proteins involved in inflammation and apoptosis. In the testes of VCD-treated rats, there was an increased expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), caspase-9, and caspase-3. tandfonline.com This suggests that VCD can trigger inflammatory and apoptotic pathways, contributing to its toxic effects. The modulation of these electrophile-sensitive targets highlights the multifaceted molecular interactions of VCD within biological systems.

Environmental Fate and Degradation Mechanisms in Academic Research

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical by non-living environmental factors, such as sunlight and water.

Once released into the atmosphere, organic chemicals are exposed to highly reactive, photochemically-produced species like hydroxyl radicals (•OH) and ozone (O₃), which are the primary drivers of atmospheric degradation. ethernet.edu.et While specific experimental data for epoxy-4-vinylcyclohexene (B83635) is limited, studies on its precursor, 4-vinylcyclohexene (B86511) (4-VCH), indicate that this class of compounds is susceptible to rapid photodegradation. epa.gov

Modeling studies based on chemical structure predict that vapor-phase 4-VCH is degraded in the atmosphere by reacting with both hydroxyl radicals and ozone. nih.gov The estimated atmospheric half-life for 4-VCH's reaction with hydroxyl radicals is approximately 4.3 hours. nih.gov The reaction with ozone is even faster, with an estimated half-life of just 1.3 hours. nih.gov These rapid degradation rates suggest that releases of such compounds to the air are not likely to persist. epa.gov

Table 1: Estimated Atmospheric Half-Life of 4-Vinylcyclohexene (Precursor) via Photodegradation

Reactant SpeciesEstimated Half-LifeSource
Hydroxyl Radicals (•OH)4.3 hours nih.gov
Ozone (O₃)1.3 hours nih.gov

Hydrolysis is a chemical reaction in which water is used to break down a compound. The epoxide groups in this compound are susceptible to this process. smolecule.comwho.int In the presence of water, the strained epoxide rings can open, leading to the formation of corresponding diols. smolecule.com

Research into the metabolism of 4-vinylcyclohexene diepoxide in experimental systems shows that its breakdown prominently features the hydrolysis of its epoxide groups to form glycols. who.intnih.gov This transformation can occur non-enzymatically, although this pathway is considered less significant than enzymatic hydrolysis. who.int The process involves the formation of intermediate products such as 4-epoxyethylcyclohexane-1,2-diol and 4-dihydroxyethyl-1,2-epoxycyclohexane, which are then further hydrolyzed to the tetrol form, 4-dihydroxyethylcyclohexane-1,2-diol. who.intiarc.fr In contrast, the precursor 4-vinylcyclohexene lacks hydrolyzable functional groups and is not expected to undergo significant hydrolysis in an aqueous environment. epa.govnih.gov

Biodegradation Studies in Environmental Models

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for removing chemicals from the environment.

"Ready biodegradability" tests are stringent laboratory screenings designed to determine if a chemical can be expected to break down rapidly and completely in an aerobic environment. Epoxy resins are generally known to be resistant to biodegradation. nih.gov

While this compound itself has not been the focus of extensive microbial degradation product studies, research on other epoxy resins offers a window into potential breakdown pathways. A notable study demonstrated that a co-culture of two bacterial strains, Rhodococcus rhodochrous and Ochrobactrum anthropi, was capable of using an Araldite® epoxy resin as a sole source of carbon. mdpi.com

Investigation into the metabolic pathway suggested that the bacteria consumed constituents of the resin, including Bisphenol A. nih.gov The degradation process appeared to involve the oxidation of methyl groups in Bisphenol A, followed by decarboxylation. mdpi.com One of the identified metabolites was 3,3′-((propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-1,2-diol). nih.gov This research highlights a potential synergistic microbial process for breaking down complex epoxy structures. nih.govmdpi.com

Environmental Partitioning and Transport Modeling

Environmental partitioning describes how a chemical distributes itself among different environmental compartments (air, water, soil, and sediment). This behavior is predicted using fugacity-based models, which rely on the chemical's physical properties like vapor pressure and water solubility.

Modeling for the precursor, 4-vinylcyclohexene (4-VCH), using a Level I fugacity model, predicts where the chemical is likely to end up if released. epa.govepa.gov Given its physical and chemical properties, releases of 4-VCH are predicted to partition predominantly into the air. epa.gov Due to its vapor pressure, it is expected to exist almost entirely as a vapor in the atmosphere. nih.gov This partitioning behavior is significant because it means the primary degradation pathway for such compounds in the environment is likely to be atmospheric photodegradation rather than processes in soil or water. epa.gov

Table 2: Predicted Environmental Partitioning of 4-Vinylcyclohexene (Precursor) Based on a Level I Fugacity Model

Environmental CompartmentPredicted Distribution (%)Source
Air99.9 epa.gov
Water0.05 epa.gov
Soil0.05 epa.gov
Sediment<0.01 epa.gov

Compound Reference Table

Prediction of Distribution Across Environmental Compartments (air, water, soil)

The environmental distribution of a chemical is predicted based on its physical and chemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log P or Log Kow). For this compound, also known as 4-vinylcyclohexene diepoxide (VCD), these properties have been reported in various scientific sources, although some conflicting data exists.

Based on its physicochemical properties, VCD is a colorless liquid with a boiling point of 227°C and a density of approximately 1.0986 g/mL at 20°C. nih.gov Its properties dictate its likely behavior and partitioning in the environment.

Physicochemical Properties of this compound

PropertyValueSource
Vapor Pressure0.1 mmHg (13 Pa) at 20°C nih.govgezondheidsraad.nlinchem.org
Water Solubility154.7 g/L at 20°C; described as "soluble" or "very soluble" nih.govgezondheidsraad.nlchemicalbook.com
Log Pow (Octanol-Water Partition Coefficient)1.3 or 3.38 gezondheidsraad.nlinchem.org

Distribution Prediction:

Air: this compound has a low vapor pressure of approximately 0.1 mmHg at 20°C. nih.govgezondheidsraad.nl This indicates that the compound is not highly volatile. However, it has been noted that a harmful concentration in the air can be reached quickly upon evaporation at 20°C. inchem.orgchemicalbook.com In contrast, its parent compound, 4-vinylcyclohexene, has a much higher vapor pressure and is predicted to partition primarily to the air. epa.gov

Water: The compound is reported to be soluble, and even very soluble, in water, with a measured solubility of 154.7 g/L at 20°C. nih.govgezondheidsraad.nlchemicalbook.com This high water solubility suggests that if released into an aquatic environment, this compound would predominantly remain dissolved in the water column rather than partitioning to sediment. It is noted to hydrolyze slowly in water. chemicalbook.comchemicalbook.com

Soil: The tendency of a chemical to adsorb to soil and sediment is often predicted using the octanol-water partition coefficient (Log Pow). There are conflicting values reported for this compound, with one source citing a Log Pow of 1.3 and another citing 3.38. gezondheidsraad.nlinchem.org A Log Pow of 1.3 suggests a more hydrophilic character, indicating a low potential for adsorption to soil organic carbon and therefore high mobility in soil. Conversely, a Log Pow of 3.38 suggests a more lipophilic nature, which would lead to moderate adsorption to soil and sediment, resulting in lower mobility. No experimentally determined soil adsorption coefficient (Koc) values were found in academic literature. Therefore, based on the available data, the compound's affinity for soil is uncertain but predicted to be in the low to moderate range.

Volatilization and Adsorption Phenomena

Volatilization and adsorption are key processes that determine the transport and ultimate fate of a chemical in the environment.

Volatilization: Volatilization from water surfaces is not expected to be a significant environmental fate process for this compound. This is due to its low vapor pressure (0.1 mmHg at 20°C) and high water solubility. nih.govgezondheidsraad.nlchemicalbook.com Chemicals with these characteristics tend to remain in the aqueous phase rather than partitioning into the atmosphere. A registration document for a product containing this chemical noted that volatilization should not be a concern due to its low volatility. While no specific Henry's Law Constant—a direct measure of the tendency to volatilize from water—has been reported for this compound, its physical properties strongly suggest this value would be low.

Adsorption: The adsorption of this compound to soil and sediment is expected to be a more complex phenomenon, primarily due to the discrepancy in reported values for its octanol-water partition coefficient (Log Pow).

Reported Log Pow Values and Adsorption Potential

Log Pow ValuePredicted Adsorption PotentialSource
1.3Low adsorption to soil/sediment; higher mobility. inchem.org
3.38Moderate adsorption to soil/sediment; lower mobility. gezondheidsraad.nl

As indicated, a Log Pow of 1.3 suggests the compound would not bind strongly to organic matter in soil and would be mobile. inchem.org In contrast, the higher value of 3.38 points toward a moderate tendency to adsorb to suspended solids and sediment. gezondheidsraad.nl This would reduce its mobility in soil and its bioavailability in the water column. Without definitive experimental adsorption studies, such as those that determine a soil organic carbon-water (B12546825) partitioning coefficient (Koc), the precise adsorption behavior of this compound remains an area of uncertainty in academic research.

Q & A

Q. Answer :

  • PPE : Use nitrile gloves, chemical-resistant aprons, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile vapors .
  • Flammability : Eliminate ignition sources (sparks, open flames) due to its classification as a flammable liquid .
  • Storage : Store in sealed containers at ≤25°C in well-ventilated areas .
    Note : Emergency response for spills includes using CO₂ or dry chemical extinguishers .

Basic: Which analytical techniques are optimal for characterizing 4-vinylcyclohexene diepoxide and its derivatives?

Q. Answer :

  • Structural Elucidation : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) confirm molecular weight and stereochemistry .
  • Purity Analysis : GC with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) quantifies impurities .
  • Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition thresholds (>200°C under inert conditions) .

Advanced: How can researchers evaluate the carcinogenic potential of 4-vinylcyclohexene diepoxide in absence of human data?

Q. Answer :

  • In Vitro Models : Use Ames tests (bacterial mutagenicity) or mammalian cell assays (e.g., micronucleus tests) to assess genotoxicity .
  • In Vivo Studies : Rodent models (e.g., Sprague-Dawley rats) exposed via inhalation or dermal routes, with histopathological analysis of ovarian and hepatic tissues .
  • Dose-Response Analysis : Establish no-observed-adverse-effect levels (NOAELs) to inform occupational exposure limits (OELs) .
    Data Gap : IARC notes insufficient human carcinogenicity data, necessitating extrapolation from animal studies .

Advanced: How should researchers address contradictions in existing toxicity data for 4-vinylcyclohexene diepoxide?

Q. Answer :

  • Meta-Analysis : Systematically review studies (e.g., IARC monographs, EPA reports) to identify variability in endpoints (e.g., LD₅₀ values) .
  • Source Evaluation : Assess study design flaws (e.g., small sample sizes, inconsistent dosing regimens) .
  • Mechanistic Studies : Investigate species-specific metabolic pathways (e.g., cytochrome P450 activity differences) to explain divergent results .

Advanced: What experimental strategies elucidate the mechanism of 4-vinylcyclohexene diepoxide in ovarian toxicity?

Q. Answer :

  • Biomarker Identification : Quantify reactive oxygen species (ROS) and glutathione depletion in ovarian granulosa cells .
  • Gene Expression Profiling : RNA sequencing (RNA-seq) to detect apoptosis-related genes (e.g., Bax, Bcl-2) .
  • Comparative Toxicology : Contrast effects with structurally related epoxides (e.g., styrene oxide) to isolate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.